4,6-Difluoro-5-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZSGSZCDMMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663978 | |
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-64-5 | |
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4,6-difluoro-5-methylpyrimidine (CAS No. 18260-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-difluoro-5-methylpyrimidine, with the Chemical Abstracts Service (CAS) number 18260-64-5 , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structural features, particularly the presence of two fluorine atoms on the pyrimidine ring, confer unique electronic properties that make it a valuable building block for the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, and its role as a key scaffold in the development of selective kinase inhibitors, notably targeting the Janus kinase (JAK) family.
Chemical and Physical Properties
This compound is a derivative of pyrimidine, a core component of nucleic acids. The strategic placement of fluorine atoms and a methyl group on the pyrimidine ring significantly influences its reactivity and potential for biological activity.[2]
| Property | Value | Reference |
| CAS Number | 18260-64-5 | [1][3][4][5] |
| Molecular Formula | C5H4F2N2 | [1][4] |
| Molecular Weight | 130.10 g/mol | [1] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | Pyrimidine, 4,6-difluoro-5-methyl- | [1] |
| Canonical SMILES | CC1=C(F)N=CN=C1F | [4] |
| Boiling Point | 132-134 °C | [3] |
| Purity | Typically >96% | [6] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Density | Not specified in search results | |
| Solubility | Not specified in search results |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the search results, typical spectral data for related fluorinated pyrimidines are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the proton on the pyrimidine ring. The exact chemical shifts would be influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the four unique carbons of the pyrimidine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).[7][8]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the two equivalent fluorine atoms at positions 4 and 6. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the pyrimidine ring.[9][10][11]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general synthetic route can be inferred from the synthesis of analogous pyrimidine derivatives. A plausible approach involves the condensation of a three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring, followed by fluorination. A common starting material for substituted pyrimidines is diethyl malonate or its derivatives.[12][13]
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is central to its utility as a scaffold in drug discovery, allowing for the introduction of various functional groups, particularly amines, to generate libraries of potential kinase inhibitors.[14][15]
General Experimental Protocol for SNAr with an Amine:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution. The addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (1.5-2.0 equivalents) is often required to neutralize the HF byproduct.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically ranging from 80 to 150 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow for Nucleophilic Aromatic Substitution:
Caption: General experimental workflow for SNAr on this compound.
Role in Signaling Pathways: JAK-STAT Inhibition
The this compound scaffold is a key component in the design of selective inhibitors of Janus kinases (JAKs), a family of tyrosine kinases crucial for cytokine signaling. Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.
JAK-STAT Signaling Pathway:
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound-based compounds on JAK1.
Derivatives of this compound have been developed as potent and selective inhibitors of JAK1. The pyrimidine core acts as a hinge-binding motif, occupying the ATP-binding site of the kinase. The substituents introduced via nucleophilic aromatic substitution at the 4- or 6-position can be tailored to achieve high affinity and selectivity for a specific JAK isoform. By blocking the activity of JAK1, these inhibitors can modulate the downstream signaling cascade, leading to a therapeutic effect in inflammatory and autoimmune conditions.
Conclusion
This compound is a versatile and valuable building block for the development of novel therapeutics, particularly selective kinase inhibitors. Its chemical properties, especially the reactivity of the fluorine atoms towards nucleophilic substitution, provide a robust platform for the synthesis of diverse compound libraries. The demonstrated importance of this scaffold in targeting the JAK-STAT signaling pathway underscores its potential for the treatment of a range of diseases. This technical guide provides a foundational understanding of this key molecule for researchers and drug development professionals seeking to leverage its properties in their scientific endeavors.
References
- 1. This compound,18260-64-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. benchchem.com [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2abiotech.net [2abiotech.net]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biophysics.org [biophysics.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
An In-depth Technical Guide to 4,6-difluoro-5-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4,6-difluoro-5-methylpyrimidine. This fluorinated pyrimidine derivative is a valuable building block in medicinal chemistry, offering unique electronic properties and reactivity for the development of novel therapeutic agents. This document includes detailed experimental protocols for its synthesis and characterization, a summary of its key quantitative data, and a discussion of its relevance in the design of targeted therapies.
Core Chemical Properties
This compound is a substituted pyrimidine ring with the chemical formula C₅H₄F₂N₂. The presence of two highly electronegative fluorine atoms significantly influences the electron distribution within the aromatic ring, rendering the carbon atoms at positions 4 and 6 highly electrophilic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 18260-64-5 | [1] |
| Molecular Formula | C₅H₄F₂N₂ | [1][2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Canonical SMILES | CC1=C(F)N=CN=C1F | [1] |
| InChI Key | FJIZSGSZCDMMMY-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95.0% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various methods, with a common strategy involving the fluorination of a corresponding dichloro- or dihydroxy-pyrimidine precursor. A generalized synthetic workflow is presented below.
Experimental Protocol: Synthesis from 4,6-dichloro-5-methylpyrimidine
This protocol describes a representative method for the synthesis of this compound from its dichloro-analog.
Materials:
-
4,6-dichloro-5-methylpyrimidine
-
Spray-dried Potassium Fluoride (KF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloro-5-methylpyrimidine (1.0 equivalent) and spray-dried potassium fluoride (2.5 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Chemical Behavior
The electron-withdrawing nature of the two fluorine atoms and the pyrimidine ring nitrogens makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is the cornerstone of the utility of this compound as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile.[3] The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | * CH₃: ~2.2-2.5 ppm (s) * H-2: ~8.5-8.7 ppm (s) |
| ¹³C NMR | * CH₃: ~15-20 ppm * C-5: ~110-115 ppm * C-2: ~155-160 ppm * C-4, C-6: ~160-165 ppm (d, ¹JC-F ≈ 250-280 Hz) |
| ¹⁹F NMR | * A single resonance in the typical range for fluoroaromatics, coupled to the pyrimidine ring protons and carbon. |
| Mass Spec. | * [M]⁺: m/z = 130.03 * Characteristic fragmentation pattern involving loss of HF and other neutral fragments. |
| IR Spec. | * C-F stretch: ~1100-1300 cm⁻¹ (strong) * C=N stretch: ~1550-1650 cm⁻¹ * C-H stretch (aromatic): ~3000-3100 cm⁻¹ * C-H stretch (aliphatic): ~2850-2950 cm⁻¹ |
Experimental Protocols for Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
4.1.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.
4.1.3. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an ATR-FTIR spectrometer.
-
Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Applications in Drug Discovery and Development
Fluorinated pyrimidines are a class of privileged scaffolds in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6][7]
The SNAr reactivity of this compound allows for the facile introduction of various substituents at the C4 and C6 positions, enabling the generation of large libraries of compounds for screening against biological targets.
The ability to synthesize a diverse range of analogs from this compound makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of potential drug candidates.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its key chemical features, particularly its susceptibility to nucleophilic aromatic substitution, provide a powerful tool for the creation of diverse molecular architectures. The information and protocols provided in this technical guide are intended to facilitate further research and development involving this important fluorinated pyrimidine.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-difluoro-5-methylpyrimidine is a fluorinated heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental core structure in numerous biologically active molecules, including nucleobases, and its derivatization has led to the discovery of a wide range of therapeutic agents. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, and potential biological relevance.
Chemical and Physical Properties
The IUPAC name for the compound is this compound.[1] It is identified by the CAS Number 18260-64-5.[1] The compound has a molecular formula of C5H4F2N2 and a molecular weight of approximately 130.10 g/mol .
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 18260-64-5 | [1] |
| Molecular Formula | C5H4F2N2 | [1] |
| Molecular Weight | ~130.10 g/mol | |
| Canonical SMILES | CC1=C(F)N=CN=C1F |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of analogous compounds, such as 4,6-dichloro-2-methylpyrimidine. A plausible synthetic workflow for this compound would likely involve the fluorination of a corresponding dichloro- or dihydroxy-pyrimidine precursor.
Hypothetical Synthesis Workflow:
References
An In-depth Technical Guide to the Molecular Structure of 4,6-difluoro-5-methylpyrimidine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis, and potential biological activities of 4,6-difluoro-5-methylpyrimidine. The information is intended for researchers, scientists, and drug development professionals working with fluorinated pyrimidine derivatives.
Molecular Structure and Identifiers
This compound is a heterocyclic organic compound with the molecular formula C5H4F2N2.[1][2] The pyrimidine ring is substituted with two fluorine atoms at positions 4 and 6, and a methyl group at position 5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 18260-64-5 | [2] |
| Molecular Formula | C5H4F2N2 | [1][2] |
| Molecular Weight | 130.10 g/mol | [1] |
| Canonical SMILES | CC1=C(N=CN=C1F)F | [1] |
| InChI | InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | [1] |
| InChIKey | FJIZSGSZCDMMMY-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Reference |
| XlogP | 1.4 | Predicted | [1] |
| Melting Point | Not available | ||
| Boiling Point | Not available |
Spectroscopic Data
Experimental spectroscopic data for this compound is limited. The following tables provide predicted spectroscopic characteristics based on the analysis of structurally related compounds.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~2.3 | Triplet | 3H | -CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-4, C-6 |
| ~155 | C-2 |
| ~110 | C-5 |
| ~15 | -CH₃ |
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1600 | Medium | C=N stretching |
| ~1500 | Medium | Aromatic ring stretching |
| ~1200 | Strong | C-F stretching |
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 130 | [M]⁺ |
| 115 | [M - CH₃]⁺ |
| 103 | [M - HCN]⁺ |
| 84 | [M - HCN - F]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from diethyl malonate and acetamidine hydrochloride. The key steps involve the formation of a dihydroxypyrimidine, followed by chlorination and a final halogen exchange (Halex) reaction.
Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This procedure follows the general method for the synthesis of dihydroxypyrimidines.
Protocol:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate followed by acetamidine hydrochloride.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Synthesis of 4,6-dichloro-5-methylpyrimidine
This step involves the chlorination of the dihydroxy-pyrimidine.
Protocol:
-
In a flask equipped with a reflux condenser, add 4,6-dihydroxy-2-methylpyrimidine to phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-methylpyrimidine.
Synthesis of this compound (Halogen Exchange)
The final step is a halogen exchange reaction to replace the chlorine atoms with fluorine.
Protocol:
-
In a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or sulfolane, suspend anhydrous potassium fluoride (KF).
-
Add 4,6-dichloro-5-methylpyrimidine to the suspension.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Biological Activity and Drug Development Potential
Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[3] The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule to its biological target.[4]
While specific biological data for this compound is not extensively reported in peer-reviewed literature, its structural similarity to other biologically active pyrimidines suggests potential for further investigation. For instance, related pyrimidine derivatives have been explored as inhibitors of various enzymes and as modulators of cellular signaling pathways.
A patent search revealed that compounds with a 5-methylpyrimidin-4-yloxy scaffold have been investigated as G protein-coupled receptor 119 (GPR119) modulators. GPR119 is a potential therapeutic target for the treatment of metabolic disorders such as type 2 diabetes and obesity. While not directly implicating this compound, this suggests a potential area for its application as a chemical intermediate in the synthesis of such modulators.
Given the importance of fluorinated pyrimidines in drug discovery, this compound represents a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to explore its potential as a lead compound or an intermediate in the development of new therapeutic agents.
References
A Technical Guide to the Spectroscopic Data of 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-difluoro-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicting its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. These predictions are derived from established principles of spectroscopy, analysis of substituent effects, and correlation with data from structurally analogous compounds.
Furthermore, this guide outlines detailed experimental protocols for acquiring NMR and MS data, serving as a practical resource for researchers engaged in the synthesis and characterization of novel pyrimidine derivatives.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound.
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented for ¹H, ¹³C, and ¹⁹F nuclei. Predictions are based on the analysis of substituent effects on the pyrimidine ring. The electronegative fluorine atoms and the methyl group will influence the electronic environment of the different nuclei, leading to characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.6 | Singlet (or very narrow triplet) | J(H,F) ≈ 1-2 |
| -CH₃ | ~2.3 | Triplet | J(H,F) ≈ 2-3 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are predicted for a standard deuterated solvent like CDCl₃. Solvent effects can cause variations in chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (Hz) |
| C-2 | ~150 | Triplet | ³J(C,F) ≈ 3-5 |
| C-4, C-6 | ~165 | Doublet of quartets | ¹J(C,F) ≈ 250-280, ³J(C,C,H) ≈ 6-8 |
| C-5 | ~115 | Triplet | ²J(C,F) ≈ 20-25 |
| -CH₃ | ~15 | Quartet | ¹J(C,H) ≈ 130 |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. The values are approximate and can vary based on the solvent and experimental conditions.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (Hz) |
| F-4, F-6 | ~ -70 | Quartet | ⁴J(F,H) ≈ 2-3 |
Note: Chemical shifts are referenced to an external standard like CFCl₃ at 0.00 ppm. The two fluorine atoms are chemically equivalent due to symmetry.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 130 | High | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M - CH₃]⁺ |
| 111 | Moderate | [M - F]⁺ |
| 102 | Moderate | [M - HCN]⁺ |
| 82 | Moderate | [M - F - HCN]⁺ |
| 63 | Low | [C₄H₃N]⁺ |
Note: Predicted for electron ionization (EI) at 70 eV. The fragmentation pattern provides a fingerprint for the molecule's structure.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation [1][2][3][4][5]
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts.[6][7][8][9][10]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. ¹H NMR Acquisition
-
Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher. Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve good homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is standard.
-
Number of Scans: 8-16 scans are usually adequate.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS. Integrate the signals to determine the relative proton ratios.
3. ¹³C NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg') is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common. Quaternary carbons may require longer delays for accurate integration.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum.
4. ¹⁹F NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width of around 250-300 ppm is recommended due to the large chemical shift range of fluorine.
-
Reference: An external reference standard such as CFCl₃ is typically used.
-
-
Data Processing: Process the data as with ¹H and ¹³C NMR.
Mass Spectrometry (MS)
1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Mass Spectrum Acquisition (Electron Ionization - EI) [11][12][13][14][15]
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source, coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons, typically at a standard energy of 70 eV. This causes ionization to form a molecular ion and induces fragmentation.[13]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. scribd.com [scribd.com]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. carlroth.com [carlroth.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 15. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
The Synthetic Chemist's Guide to 4,6-difluoro-5-methylpyrimidine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide on the Reactivity of its Fluorine Atoms
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. 4,6-difluoro-5-methylpyrimidine stands out as a versatile building block, offering two reactive centers for nucleophilic aromatic substitution (SNAr). The strategic placement of fluorine atoms, coupled with the electronic and steric influence of the C5-methyl group, provides a platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide delves into the core principles governing the reactivity of the fluorine atoms in this valuable pyrimidine derivative, providing predicted reactivity data, detailed experimental protocols, and visual aids to facilitate its application in the laboratory.
Core Concepts of Reactivity in this compound
The reactivity of the fluorine atoms at the C4 and C6 positions of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is inherently activated towards attack by nucleophiles. This effect is significantly enhanced by the strongly electron-withdrawing fluorine substituents.
The accepted mechanism for SNAr reactions on such systems proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack on the electron-deficient carbon atom.
Regioselectivity: The Influence of the C5-Methyl Group
In this compound, the two fluorine atoms are chemically equivalent in the starting material. However, the introduction of a substituent at either the C4 or C6 position in a subsequent reaction will be influenced by the existing group. The methyl group at the C5 position exerts a modest electronic and steric influence on the adjacent C4 and C6 positions.
Electronically, the methyl group is a weak electron-donating group, which can slightly deactivate the adjacent positions towards nucleophilic attack. Sterically, the methyl group can hinder the approach of bulky nucleophiles to the C4 and C6 positions. While this steric hindrance is generally not prohibitive for many common nucleophiles, it can play a role in reactions involving larger reagents. For most small to moderately sized nucleophiles, monosubstitution is expected to occur readily at either the C4 or C6 position. Achieving disubstitution, the replacement of the second fluorine atom, typically requires more forcing conditions. This is because the introduction of an electron-donating group (such as an amine) in the first substitution step deactivates the ring towards a second nucleophilic attack.
Reactivity with Common Nucleophiles
The fluorine atoms of this compound are susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. The following sections provide an overview of the expected reactivity with these nucleophile classes.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of substituted aminopyrimidines. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.
General Reaction Scheme:
Reaction of this compound with an amine.
Predicted Reactivity and Yields with Various Amines:
| Nucleophile (Amine) | Predicted Reactivity | Predicted Yield (Monosubstitution) | Reference System |
| Ammonia | High | Good to Excellent | [1] |
| Primary Aliphatic Amines | High | Good to Excellent | [2] |
| Secondary Aliphatic Amines | High | Good to Excellent | [2] |
| Anilines (electron-neutral) | Moderate | Moderate to Good | [2] |
| Anilines (electron-rich) | Moderate | Moderate to Good | [2] |
| Anilines (electron-poor) | Low to Moderate | Fair to Moderate | [2] |
Reactions with Thiol Nucleophiles
Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions. The reaction with this compound is expected to proceed smoothly to afford the corresponding thioether derivatives.
General Reaction Scheme:
References
An In-depth Technical Guide to the Electronic Properties of the 4,6-difluoro-5-methylpyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,6-difluoro-5-methylpyrimidine ring is a heterocyclic scaffold of significant interest in medicinal chemistry and drug design. The strategic placement of two fluorine atoms and a methyl group on the pyrimidine core profoundly influences its electronic properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of this moiety, including its electron density distribution, electrostatic potential, and frontier molecular orbitals. While experimental data for this specific compound is limited in the public domain, this guide outlines detailed computational and experimental protocols for its full characterization. Furthermore, it discusses the general role of fluorinated pyrimidines in biological systems and relevant signaling pathways.
Introduction
Pyrimidine derivatives are fundamental building blocks in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound core, with its unique substitution pattern, presents a compelling case for investigation. The two highly electronegative fluorine atoms at positions 4 and 6 are expected to exert a strong electron-withdrawing effect on the pyrimidine ring, while the methyl group at position 5 introduces an electron-donating character. Understanding the interplay of these substituent effects is crucial for the rational design of novel therapeutics.
Electronic Properties
Computational Analysis
Computational chemistry provides a powerful tool for elucidating the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method for such investigations. A computational study on the analogous 4,6-dichloro-5-methylpyrimidine utilized the B3LYP functional with a 6-311++G(d,p) basis set, providing a reliable methodological precedent.[1][2]
Based on this, a detailed protocol for the computational analysis of this compound is provided in the "Experimental Protocols" section. The expected outcomes of such a study would include:
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. For this compound, it is anticipated that the regions around the two nitrogen atoms will exhibit the most negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding.[1][2] Conversely, the hydrogen atoms of the methyl group are expected to be the most electropositive regions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity.
-
Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on each atom in the molecule, offering insights into the intramolecular charge distribution.
-
Dipole Moment: The calculated dipole moment provides a measure of the overall polarity of the molecule, which is a critical factor in its solubility and ability to engage in dipole-dipole interactions.
Table 1: Predicted Qualitative Electronic Properties of this compound
| Property | Predicted Characteristic |
| Electron Density on Ring | The fluorine atoms at positions 4 and 6 will significantly decrease the electron density of the pyrimidine ring through their strong inductive (-I) and mesomeric (-M) effects. |
| Most Electronegative Regions | The nitrogen atoms of the pyrimidine ring are expected to be the most electronegative centers, acting as hydrogen bond acceptors.[1][2] |
| Most Electropositive Regions | The hydrogen atoms of the methyl group are predicted to be the most electropositive sites.[1][2] |
| Reactivity | The electron-deficient nature of the ring will make it susceptible to nucleophilic aromatic substitution at the carbon atoms, particularly at position 2. |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the electronic environment of atoms within a molecule. While specific NMR data for this compound is not publicly available, a general protocol for its acquisition and interpretation is provided.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 8.5 - 9.0 (H at C2) | The proton at C2 is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and fluorine atoms. |
| 2.0 - 2.5 (CH₃) | The methyl protons will be less deshielded compared to the ring proton. | |
| ¹³C | 150 - 165 (C4, C6) | The carbons bonded to fluorine will exhibit large chemical shifts and will appear as doublets due to ¹JCF coupling. |
| 155 - 170 (C2) | This carbon is adjacent to two nitrogen atoms and will be significantly deshielded. | |
| 110 - 125 (C5) | This carbon is bonded to the methyl group and is expected to be more shielded relative to the other ring carbons. | |
| 10 - 20 (CH₃) | Typical range for a methyl group attached to an sp² carbon. | |
| ¹⁹F | -70 to -120 | The chemical shift of fluorine on a pyrimidine ring can vary, but this range is a reasonable estimate. The signal will likely show coupling to the proton at C2 and potentially to the methyl protons. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated pyrimidines. A common approach involves the condensation of a suitable three-carbon precursor with a urea or amidine derivative, followed by fluorination.
Proposed Synthetic Pathway
A potential synthetic route could start from 5-methylbarbituric acid. This can be chlorinated to yield 4,6-dichloro-5-methylpyrimidine, a known compound. Subsequent nucleophilic substitution with a fluoride source, such as potassium fluoride with a phase-transfer catalyst, could then yield the desired this compound.
Caption: Proposed synthesis of this compound.
Biological Relevance and Signaling Pathways
Fluorinated pyrimidines are a well-established class of antimetabolite drugs used in cancer chemotherapy. The most famous example, 5-fluorouracil (5-FU), exerts its cytotoxic effects by interfering with DNA and RNA synthesis. While the specific biological activity of this compound has not been reported, its structural similarity to other fluoropyrimidines suggests it may have interesting biological properties.
General Mechanism of Action of Fluoropyrimidine Antimetabolites
Fluoropyrimidine drugs are prodrugs that are converted intracellularly to their active metabolites. These metabolites can then interfere with critical cellular processes. A primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, a necessary component of DNA.
Caption: General signaling pathway for fluoropyrimidine antimetabolites.
Experimental Protocols
Computational Chemistry Protocol
This protocol outlines the steps to perform a DFT calculation to determine the electronic properties of this compound.
Caption: Workflow for computational analysis.
-
Structure Building: Construct the 3D model of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). The recommended level of theory is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: From the optimized geometry, calculate the following properties:
-
Molecular Electrostatic Potential (MEP)
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Mulliken or other population analysis for atomic charges
-
Dipole moment
-
-
Analysis: Visualize the MEP surface, HOMO, and LUMO. Tabulate the calculated energies, atomic charges, and dipole moment.
NMR Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.
Caption: General workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or referencing to the solvent signal may be used.
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. Proton decoupling may be applied to simplify the spectrum.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the spectra to determine chemical shifts (δ), coupling constants (J), and signal integrals.
Conclusion
The this compound ring possesses a unique combination of electronic features arising from the interplay of its fluorine and methyl substituents. While direct experimental data is currently scarce, this guide has provided a robust framework for its characterization through both computational and experimental means. The predicted electronic properties, including an electron-deficient aromatic ring with distinct electronegative and electropositive regions, suggest a rich and interesting chemistry. Further investigation into this scaffold is warranted, as it holds potential for the development of novel therapeutic agents, leveraging the well-established principles of fluoropyrimidine-based drug design.
References
Commercial Suppliers and Technical Guide for 4,6-Difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,6-difluoro-5-methylpyrimidine, a key building block in medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.
Commercial Availability
This compound is available from a number of commercial chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers.
| Supplier | Website | Additional Information |
| Fluorochem | --INVALID-LINK-- | Offers various pack sizes. |
| Parchem | --INVALID-LINK-- | Specialty chemical supplier. |
| Astatech | --INVALID-LINK-- | Provides a range of building blocks. |
| P&S Chemicals | --INVALID-LINK-- | Offers a variety of chemical intermediates. |
| MolCore | --INVALID-LINK-- | Specializes in high-purity API intermediates. |
| 2a biotech | --INVALID-LINK-- | Supplies a range of chemical products. |
| ChemUniverse | --INVALID-LINK-- | Provides organic and specialty chemicals. |
Physicochemical and Safety Data
A comprehensive summary of the available quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem |
| CAS Number | 18260-64-5 | Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse |
| Molecular Formula | C5H4F2N2 | Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse |
| Molecular Weight | 130.10 g/mol | Fluorochem, MolCore |
| Purity | ≥95% | Fluorochem, Astatech, ChemUniverse |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Fluorochem |
| Precautionary Statements | P261, P280, P301+P310, P302+P352, P305+P351+P338 | Fluorochem |
Role in Drug Discovery and Development
Pyrimidine derivatives are a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved drugs.[1] Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to interact with a wide range of biological targets. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability, making fluorinated pyrimidines particularly valuable in drug design.
This compound serves as a crucial intermediate in the synthesis of various targeted therapies, most notably kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]
Inhibition of Janus Kinase (JAK) Signaling
The Janus kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic success.[6][7][8] The pyrimidine core of this compound can be elaborated to create potent and selective JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based drug.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][9][10][11][12] Many anti-cancer therapies are designed to inhibit VEGFR-2 signaling. The pyrimidine scaffold is a common feature in many VEGFR-2 inhibitors.[1][13][14][15][16] this compound can be utilized as a starting material for the synthesis of potent VEGFR-2 inhibitors.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Janus kinase - Wikipedia [en.wikipedia.org]
- 5. Role of Jak kinases and STATs in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,6-Difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-5-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of targeted therapies. The electron-deficient nature of the pyrimidine ring, further activated by two fluorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of various functional groups at the C4 and C6 positions, enabling the generation of diverse chemical libraries for drug discovery. The fluorine atoms serve as excellent leaving groups in SNAr reactions, and their displacement by nucleophiles is a key strategy in the synthesis of complex molecules with therapeutic potential.
Derivatives of 5-methylpyrimidine are integral to the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders. Notably, substituted 5-methylpyrimidines are core scaffolds in a number of Janus kinase (JAK) inhibitors, which are used to treat inflammatory conditions like rheumatoid arthritis.
This document provides detailed application notes and protocols for performing nucleophilic aromatic substitution on this compound, with a focus on its application in the synthesis of JAK inhibitors.
Regioselectivity of Substitution
In nucleophilic aromatic substitution on this compound, the two fluorine atoms at the C4 and C6 positions are chemically equivalent. Therefore, in a reaction with one equivalent of a nucleophile, a mono-substituted product is expected. The introduction of the first substituent may influence the reactivity of the remaining fluorine atom in a subsequent substitution reaction. Generally, the reaction proceeds cleanly to afford the mono-substituted product under controlled conditions.
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is pivotal for immune system regulation. In autoimmune diseases, this pathway can become overactive, leading to chronic inflammation. Small molecule inhibitors that target JAKs can modulate this signaling cascade and are effective treatments for conditions such as rheumatoid arthritis. The 4-amino-5-methylpyrimidine scaffold is a key pharmacophore in several approved and investigational JAK inhibitors.
The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor on the cell surface brings together the associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.
Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4,6-difluoro-5-methylpyrimidine with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The resulting 4,6-disubstituted-5-methylpyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other targeted therapies.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. In the context of drug discovery, the introduction of aryl or heteroaryl moieties onto a pyrimidine core can significantly modulate the pharmacological properties of a molecule. This compound is an attractive starting material due to the presence of two reactive fluorine atoms, which can be sequentially or simultaneously substituted, allowing for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the pyrimidine ring and the properties of the final products.
General Reaction Scheme
The Suzuki coupling of this compound proceeds via a catalytic cycle involving a palladium catalyst. The general transformation is depicted below:
Caption: General Suzuki-Miyaura coupling of this compound.
Experimental Protocols
While the optimal conditions for the Suzuki coupling of this compound may require substrate-specific optimization, the following protocols provide a general guideline for researchers.
Protocol 1: Palladium-Catalyzed Monosubstitution
This protocol is designed for the selective monosubstitution of an aryl or heteroaryl group at the C4 or C6 position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the palladium catalyst (0.05 mmol) to the vessel.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-5-methylpyrimidine.
Protocol 2: Nickel-Catalyzed Coupling
For less reactive aryl chlorides or challenging substrates, a nickel-catalyzed protocol can be effective.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (2.5 equivalents)
-
NiCl₂(PCy₃)₂ complex (5-10 mol%)
-
K₃PO₄ (4.5 equivalents)
-
Anhydrous tert-Amyl alcohol
-
Schlenk flask
-
Magnetic stirrer and heating source (oil bath)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry a Schlenk flask containing K₃PO₄ (4.5 mmol) under vacuum and cool under an inert atmosphere.
-
To the flask, add this compound (1.0 mmol), the aryl boronic acid (2.5 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous tert-Amyl alcohol (3-5 mL) via syringe.
-
Heat the mixture to 100-120 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of related halogenated pyrimidines. These serve as a reference for optimizing the reaction with this compound.
Table 1: Palladium-Catalyzed Suzuki Coupling of Halogenated Pyrimidines
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 78 |
| 3 | 5-bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 90 |
| 4 | 4,6-dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
Data is compiled from various sources on related pyrimidine couplings and should be used as a guideline.
Experimental Workflow
The general workflow for a Suzuki coupling experiment is outlined in the diagram below.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Application in Drug Discovery: Targeting Signaling Pathways
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, often targeting key signaling pathways implicated in diseases such as cancer. For instance, derivatives of 4,6-disubstituted pyrimidines have been investigated as inhibitors of various protein kinases. One such critical pathway is the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in cancer.
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a potential pyrimidine derivative.[1]
Troubleshooting and Optimization
-
Low Yield: Increase reaction temperature, screen different palladium or nickel catalysts and ligands, or try a stronger base like Cs₂CO₃. Ensure the reaction is performed under strictly inert conditions to prevent catalyst deactivation.[2]
-
Side Reactions: Protodeborylation of the boronic acid can be a significant side reaction. Using anhydrous conditions or minimizing the amount of water can sometimes mitigate this.
-
No Reaction: Confirm the activity of the palladium catalyst. For C-F bond activation, a more electron-rich ligand or a specialized catalyst system may be required.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound to synthesize a wide array of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4,6-difluoro-5-methylpyrimidine with various terminal alkynes. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety via Sonogashira coupling offers a powerful tool for the synthesis of novel compounds with potential therapeutic applications.[1][2]
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules.[3]
General Reaction Scheme
The Sonogashira coupling of a halo-substituted this compound with a terminal alkyne can be represented by the following general scheme:
General Sonogashira Coupling Reaction.
Where X represents a halogen (typically I or Br) and R can be a variety of functional groups including aryl, heteroaryl, alkyl, or silyl groups.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of halo-pyrimidines and related N-heterocycles with terminal alkynes, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Pd(CF₃COO)₂ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) | [5][7][8] |
| Copper Co-catalyst | CuI (5-10 mol%) | CuI (5 mol%) | CuI (10 mol%) | [5][7][8] |
| Ligand (if applicable) | PPh₃ (5 mol%) | PPh₃ (5 mol%) | - | [5] |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | [5][6][8] |
| Solvent | DMF | DMF | Acetonitrile (CH₃CN) | [5][7][8] |
| Temperature | 65-100 °C | 100 °C | Room Temperature | [5][7][8] |
| Reaction Time | 3-12 h | 3 h | 9-11 h | [5][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Nitrogen) | Inert (Argon) | [5][6][8] |
| Typical Yields | Moderate to Excellent (72-96%) | Good to Excellent | Excellent (up to 97%) | [5][8] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling reaction.
Materials and Reagents
-
This compound-X (where X is a halogen, e.g., I or Br)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Experimental Workflow
A typical experimental workflow for Sonogashira coupling.
Detailed Procedure
-
Preparation: To a dry Schlenk flask or sealed tube, add the halo-substituted this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.) under an inert atmosphere (Argon or Nitrogen).[6]
-
Addition of Solvent and Base: Add anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.) via syringe.[6]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 65-100 °C) and monitor the progress by a suitable analytical technique such as TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted this compound.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][11]
Catalytic cycle for the Sonogashira coupling reaction.
The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, which is then transferred to the palladium complex.[3] Copper-free Sonogashira protocols also exist, where the base is believed to directly facilitate the formation of a palladium-acetylide species.[11][12]
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent or base, or using a more active palladium catalyst or ligand system.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a di-yne byproduct can be minimized by ensuring strictly anaerobic conditions and by the slow addition of the terminal alkyne.
-
Dehalogenation: Dehalogenation of the starting material can occur, particularly with more reactive aryl halides. Using milder bases or lower reaction temperatures may mitigate this side reaction.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[3] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
By following this generalized protocol and considering the potential challenges, researchers can effectively employ the Sonogashira coupling for the synthesis of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives. The amination of heteroaryl halides, such as pyrimidines, is of significant interest due to the prevalence of the aminopyrimidine scaffold in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4,6-difluoro-5-methylpyrimidine. This substrate is an electron-deficient heterocycle, and the selective mono-amination of dihalo- or difluoropyrimidines can be challenging. The regioselectivity and efficiency of the reaction are highly dependent on the choice of catalyst, ligand, base, and reaction conditions. These notes are intended to serve as a comprehensive guide for researchers undertaking this transformation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (in this case, this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminopyrimidine product and regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and yield.
Experimental Protocols
General Protocol for the Mono-amination of this compound
This protocol provides a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 times the molar amount of palladium) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: To the same vessel, add the base (e.g., 1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M with respect to the pyrimidine).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally related dihalopyrimidines and dihalopyridines, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ (1) | dppb (1) | LiHMDS (1.2) | THF | 0 | 1 | >95 | [1] |
| 2 | 6-Aryl-2,4-dichloropyrimidine | Aniline | None | None | LiHMDS (1.2) | THF | -20 | 1 | >95 | [1] |
| 3 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2) | Dioxane | 100 | 0.5 (MW) | 85 | [2] |
| 4 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (10) | K₂CO₃ (3.5) | Dioxane | 150 | 0.5 (MW) | 88 | [3] |
Note: Yields are based on literature for similar substrates and will vary depending on the specific amine and reaction conditions. MW = Microwave irradiation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 4,6-Difluoro-5-methylpyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.
This document provides detailed application notes and protocols for the utilization of 4,6-difluoro-5-methylpyrimidine as a versatile starting material for the synthesis of novel kinase inhibitors. The fluorine atoms at the C4 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, offering a straightforward and modular approach to introduce diverse functionalities. The methyl group at the C5 position can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. While specific literature on this exact starting material is emerging, the protocols herein are based on well-established synthetic routes for analogous dihalopyrimidines.
Proposed Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating the this compound core involves a sequential nucleophilic aromatic substitution. The two fluorine atoms are chemically equivalent, allowing for a two-step process to introduce different substituents at the C4 and C6 positions. This modular approach is highly advantageous for building a library of analogues for structure-activity relationship (SAR) studies.
The general strategy is as follows:
-
Monosubstitution: Reaction of this compound with one equivalent of a nucleophile (typically an amine) to displace one of the fluorine atoms.
-
Second Substitution: The resulting 4-substituted-6-fluoro-5-methylpyrimidine is then reacted with a second, different nucleophile to displace the remaining fluorine atom.
This step-wise approach allows for the creation of asymmetric 4,6-disubstituted pyrimidines, which is crucial for optimizing interactions within the kinase active site.
Experimental Protocols
The following protocols describe a general, multi-step synthesis of a hypothetical kinase inhibitor based on the 4,6-disubstituted-5-methylpyrimidine scaffold. These protocols are adapted from established procedures for 4,6-dichloropyrimidines.[4]
Protocol 1: Synthesis of tert-butyl 4-(6-fluoro-5-methylpyrimidin-4-yl)piperazine-1-carboxylate (Intermediate 1)
This protocol details the monosubstitution of the starting material with N-Boc-piperazine.
Materials:
-
This compound
-
N-Boc-piperazine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Isopropanol or Acetonitrile
-
Standard glassware for organic synthesis
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous isopropanol (10-15 mL per mmol of pyrimidine).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Boc-piperazine (1.1 eq) to the cooled solution.
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding cold water (10 mL).
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 .
Protocol 2: Synthesis of N-(4-((trimethylsilyl)ethynyl)phenyl)-4-(piperazin-1-yl)-5-methylpyrimidin-6-amine (Kinase Inhibitor Core)
This protocol describes the second substitution with a substituted aniline, followed by deprotection of the Boc group.
Materials:
-
Intermediate 1 (from Protocol 1)
-
4-((trimethylsilyl)ethynyl)aniline
-
Strong acid (e.g., HCl in dioxane or Trifluoroacetic acid (TFA))
-
Base (e.g., potassium carbonate or DIPEA)
-
Solvent (e.g., Dioxane, DMF, or NMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
Step 2a: Second Nucleophilic Aromatic Substitution
-
In a sealed tube or microwave vial, combine Intermediate 1 (1.0 eq), 4-((trimethylsilyl)ethynyl)aniline (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add anhydrous dioxane (10 mL per mmol of Intermediate 1).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Microwave irradiation can also be used to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step 2b: Boc Deprotection
-
Dissolve the crude product from Step 2a in dichloromethane (DCM, 10 mL per mmol).
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully basify the mixture with a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Kinase Inhibitor Core .
-
If necessary, purify the final product by flash column chromatography or preparative HPLC.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of representative 4,6-disubstituted pyrimidine derivatives against various protein kinases. Note that these compounds are structurally related to the products that can be synthesized from this compound.
| Compound ID | Core Structure | Target Kinase | IC₅₀ (nM) | Reference |
| Yfq07 | 4,6-diaminopyrimidine | EGFR | - | [5] |
| A431 (cell) | 130 | [5] | ||
| H1975 (cell) | 100 | [5] | ||
| A12 | 2,4-diaminopyrimidine | FAK | - | [6] |
| A549 (cell) | 130 | [6] | ||
| MDA-MB-231 (cell) | 94 | [6] | ||
| 11e | pyrimidine-4,6-diamine | JAK3 | 2.1 | [3] |
| Compound 12 | pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Potent | [7] |
| Compound 14 | 4,6-disubstituted pyrimidine | MARK4 | 7520 | [4] |
| Compound 9 | 4,6-disubstituted pyrimidine | MARK4 | 12980 | [4] |
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow Diagram
Caption: Proposed workflow for kinase inhibitor synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-6-Substituted-5-Methylpyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-6-substituted-5-methylpyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds are key components in the development of various therapeutic agents, including kinase inhibitors.
Introduction
4-Amino-6-substituted-5-methylpyrimidines are a versatile class of compounds due to the varied functional groups that can be introduced at the 6-position of the pyrimidine ring. This allows for the fine-tuning of their physicochemical properties and biological activities. The primary synthetic strategies involve the functionalization of a pre-formed pyrimidine core, typically starting from a halogenated precursor such as 4-amino-6-chloro-5-methylpyrimidine. Key methodologies for introducing diverse substituents include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution reactions.
Synthetic Strategies
The primary pathways for the synthesis of 4-amino-6-substituted-5-methylpyrimidines revolve around the strategic modification of a 4-amino-5-methylpyrimidine core. The most common precursor is 4-amino-6-chloro-5-methylpyrimidine, which allows for the introduction of a wide range of substituents at the C6 position.
Data Presentation: A Comparative Summary of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various 4-amino-6-substituted-5-methylpyrimidines, providing a comparison of different synthetic methodologies and the impact of substituent variation on reaction yields.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Amino-6-aryl-5-methylpyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | [1] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 | [2] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 | N/A |
Table 2: Buchwald-Hartwig Amination for the Synthesis of 4,6-Diamino-5-methylpyrimidine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 | [2] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 | [3] |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 91 | N/A |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 82 | N/A |
Table 3: Nucleophilic Aromatic Substitution for Alkoxy and Thioether Derivatives
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium methoxide | - | Methanol | Reflux | 6 | 95 | [4] |
| 2 | Phenol | K₂CO₃ | DMF | 120 | 12 | 75 | N/A |
| 3 | Ethanethiol | NaH | THF | 60 | 8 | 88 | N/A |
| 4 | Thiophenol | Cs₂CO₃ | DMF | 100 | 10 | 82 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 4-amino-6-aryl-5-methylpyrimidines from 4-amino-6-chloro-5-methylpyrimidine and an arylboronic acid.
Materials:
-
4-Amino-6-chloro-5-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 4-amino-6-chloro-5-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or LC-MS monitoring (typically 8-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-aryl-5-methylpyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of 4,6-diamino-5-methylpyrimidine derivatives from 4-amino-6-chloro-5-methylpyrimidine and a primary or secondary amine.[2][3]
Materials:
-
4-Amino-6-chloro-5-methylpyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add 4-amino-6-chloro-5-methylpyrimidine and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4,6-diamino-5-methylpyrimidine derivative.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Alkoxides and Thiolates
This protocol provides a general method for the synthesis of 4-amino-6-alkoxy/thio-5-methylpyrimidines.
Materials:
-
4-Amino-6-chloro-5-methylpyrimidine (1.0 eq)
-
Alcohol or Thiol (1.5 eq)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
Procedure:
-
To a solution of the alcohol or thiol in the anhydrous solvent, add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-amino-6-chloro-5-methylpyrimidine in the same solvent.
-
Heat the reaction mixture to the appropriate temperature (reflux for alcohols, 60-100 °C for thiols) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Application in Drug Discovery: Kinase Inhibition
Many 4-amino-6-substituted-5-methylpyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[5][6] Deregulation of kinase activity is a hallmark of many diseases, including cancer. These pyrimidine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mono-substitution of 4,6-difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective mono-substitution of 4,6-difluoro-5-methylpyrimidine with various amine nucleophiles. This protocol is crucial for the synthesis of diverse chemical libraries used in drug discovery and development, as the resulting 4-amino-6-fluoro-5-methylpyrimidine scaffold is a key intermediate in the preparation of various biologically active molecules.
Introduction
This compound is a valuable building block in medicinal chemistry. The two fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the pyrimidine ring nitrogens activates the C4 and C6 positions for nucleophilic attack. Generally, the C4 and C6 positions are more reactive than the C2 position in nucleophilic aromatic substitutions on the pyrimidine ring. The methyl group at the C5 position can influence the regioselectivity of the substitution. This protocol focuses on the selective mono-substitution, which is a critical step in the synthesis of more complex molecules.
General Reaction Scheme
The mono-substitution of this compound with an amine nucleophile proceeds via a nucleophilic aromatic substitution mechanism. The reaction typically requires a base to neutralize the hydrofluoric acid (HF) byproduct.
Caption: General reaction for the mono-substitution of this compound.
Experimental Protocols
This section provides detailed methodologies for the mono-substitution of this compound with various amine nucleophiles.
Protocol 1: Mono-amination with Primary and Secondary Amines
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, N-methylpiperazine, aniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or n-Butanol (n-BuOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (acetonitrile or n-butanol, 0.1-0.5 M), add the amine nucleophile (1.0-1.2 eq).
-
Add the base (DIPEA or Et₃N, 1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (see Table 1 for details) and monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-substituted product.
Caption: Experimental workflow for mono-substitution.
Data Presentation
The following table summarizes the reaction conditions and yields for the mono-substitution of this compound with various amine nucleophiles. The yields are based on literature reports for analogous dihalopyrimidines and are representative of expected outcomes.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DIPEA | CH₃CN | 0 | 2 | 85-95 |
| 2 | N-Methylpiperazine | Et₃N | n-BuOH | Reflux | 8 | 80-90 |
| 3 | Aniline | K₂CO₃ | DMF | 140 | 12 | 70-80 |
| 4 | Benzylamine | DIPEA | CH₃CN | 0 | 3 | 88-98 |
| 5 | Pyrrolidine | Et₃N | n-BuOH | Reflux | 6 | 82-92 |
Note: The yields presented are typical ranges and may vary depending on the specific reaction conditions and scale.
Signaling Pathways and Logical Relationships
The regioselectivity of the nucleophilic aromatic substitution on 4,6-dihalopyrimidines is influenced by both electronic and steric factors. The two ring nitrogens strongly activate the C4 and C6 positions towards nucleophilic attack. In the case of this compound, the methyl group at the C5 position introduces a steric hindrance that can influence which of the two fluorine atoms is preferentially substituted. Generally, for less sterically demanding nucleophiles, substitution occurs readily at either the C4 or C6 position. For bulkier nucleophiles, the steric hindrance from the C5-methyl group may lead to a higher preference for substitution at the less hindered position.
Application Notes and Protocols for the Regioselective Functionalization of 4,6-Difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 4,6-difluoro-5-methylpyrimidine, a valuable building block in medicinal chemistry. The high electronegativity of the fluorine atoms renders the C4 and C6 positions of the pyrimidine ring highly susceptible to nucleophilic attack and amenable to various cross-coupling reactions. The strategic introduction of substituents at these positions is crucial for the development of novel therapeutic agents.
Introduction: Reactivity of this compound
The this compound core is an electron-deficient heterocycle, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atoms are good leaving groups and strongly activate the ring towards attack by nucleophiles. The C4 and C6 positions are electronically similar, and as such, achieving high regioselectivity can be challenging. The outcome of the reaction is often influenced by a combination of factors including the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the subtle electronic and steric influence of the 5-methyl group.
In addition to SNAr, the carbon-fluorine bonds can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods offer a powerful and versatile approach to introduce a wide range of carbon and nitrogen-based substituents. Regioselectivity in these reactions is typically governed by the oxidative addition step, which is influenced by the electronic properties of the C-F bond and the steric environment around the palladium catalyst.
Regioselective Functionalization Strategies
A general workflow for the regioselective functionalization of this compound is presented below. The choice of reaction pathway depends on the desired substituent and the required level of regiocontrol.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4,6-difluoro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4,6-difluoro-5-methylpyrimidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate stem from the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two fluorine atoms. This can lead to several issues:
-
Difficult Oxidative Addition: The C-F bond is generally unreactive in Suzuki couplings. The reaction will likely occur at a different position if a suitable leaving group (e.g., Cl, Br, I, OTf) is present on the pyrimidine ring. Assuming the coupling is intended at a position other than the fluorinated ones, the electronic properties can still influence the reactivity of the leaving group.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[1]
-
Competitive Side Reactions: Like many heteroaromatic systems, this substrate may be prone to side reactions such as protodeboronation of the boronic acid coupling partner.[2][3]
Q2: Which palladium catalyst system is a good starting point for this reaction?
A2: For electron-deficient heteroaryl halides, highly active catalyst systems are often required. A good starting point would be a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst with a suitable phosphine ligand.[4][5][6] Modern Buchwald-type ligands and their corresponding pre-catalysts (e.g., XPhos, SPhos) are known to be effective for challenging Suzuki couplings and are worth considering.[7][8]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can transmetalate to the palladium catalyst.[2] This is particularly an issue with electron-deficient or unstable boronic acids.[2][3] To minimize this:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of stronger bases like NaOH.[2][7]
-
Use anhydrous conditions: While a small amount of water can be beneficial, excess water can promote this side reaction.[2]
-
Use a more stable boron reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[2]
-
Increase the reaction rate: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation reaction.[2][3]
Troubleshooting Guides
Problem: Low to No Product Formation
Q: I am not observing any significant product formation in my Suzuki coupling with this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion can be due to several factors. Follow this troubleshooting workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4,6-difluoro-5-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-difluoro-5-methylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via the chlorination of 5-methylpyrimidine-4,6-diol followed by a fluorination step.
Problem 1: Low Yield in the Chlorination of 5-Methylpyrimidine-4,6-diol
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the complete removal of water from the starting material, 5-methylpyrimidine-4,6-diol, as moisture can consume the chlorinating agent. - Increase the reaction time or temperature according to literature procedures for similar substrates. A typical procedure for a related compound involves stirring at 80°C for 3 hours.[1] - Use a slight excess of the chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride). |
| Degradation of Starting Material or Product | - Maintain a controlled temperature throughout the reaction. Exothermic reactions should be cooled appropriately. - Minimize the exposure of the reaction mixture to air and moisture by using an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Work-up Procedure | - During the work-up, slowly and carefully quench the reaction mixture with ice water to avoid decomposition of the product.[1] - Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. |
Problem 2: Challenges in the Fluorination of 4,6-dichloro-5-methylpyrimidine
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Low Conversion to the Difluoro Product | - The fluorinating agent (e.g., KF, TBAF) must be anhydrous. Dry the agent thoroughly before use. The fluorination reaction is highly sensitive to moisture.[2] - The choice of solvent is critical. Aprotic polar solvents like sulfolane, DMF, or DMSO are often used. Ensure the solvent is anhydrous. - Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity of the fluoride salt. |
| Formation of Monofluoro-monochloro-pyrimidine Byproduct | - Increase the molar excess of the fluorinating agent. - Increase the reaction temperature or time to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. |
| Hydrolysis of the Dichloro Starting Material | - As mentioned, strictly anhydrous conditions are crucial to prevent the formation of hydroxy-pyrimidine impurities.[2] |
| Side Reactions with Solvent | - If using an alcohol as a solvent, be aware of the potential for the formation of alkoxy-substituted byproducts.[3] It is generally recommended to use aprotic solvents. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-elution of Impurities during Chromatography | - The unique properties of fluorinated compounds can affect their chromatographic behavior.[4] Experiment with different solvent systems for column chromatography. A gradient of ethyl acetate in hexanes is a common starting point. - For highly persistent impurities, consider preparative HPLC, which offers higher resolution.[4] |
| Product is an Oil or Low-Melting Solid | - If crystallization is difficult, try trituration with a non-polar solvent (e.g., pentane or hexane) to induce solidification. - Vacuum distillation can be an effective purification method for liquid products. |
| Residual Solvent | - Dry the final product under high vacuum for an extended period to remove any residual solvents from the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and logical synthetic pathway starts with 5-methylpyrimidine-4,6-diol. This precursor is first chlorinated to yield 4,6-dichloro-5-methylpyrimidine. The dichloro intermediate is then subjected to a nucleophilic fluorination reaction to replace the chlorine atoms with fluorine, yielding the final product.
References
Technical Support Center: Regioselectivity in Reactions of 4,6-difluoro-5-methylpyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4,6-difluoro-5-methylpyrimidine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of regioisomers in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide: Controlling Regioisomers in Amination Reactions
The reaction of this compound with amine nucleophiles can potentially yield two primary regioisomers: 4-amino-6-fluoro-5-methylpyrimidine (C4-substitution product) and 6-amino-4-fluoro-5-methylpyrimidine (C6-substitution product, which is identical to the C4 product due to symmetry in the starting material) and the di-substituted product. However, in unsymmetrically substituted pyrimidines, controlling which fluorine is displaced is a common challenge.
Issue 1: Poor or No Reaction
If you are observing low to no conversion of your starting material, consider the following factors:
-
Insufficiently Activated Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the reaction may still require optimization.[1]
-
Weak Nucleophile: The amine you are using may not be nucleophilic enough to react efficiently.
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent is crucial for solvating the nucleophile and facilitating the reaction.[2][3]
| Potential Cause | Troubleshooting Steps |
| Weak Nucleophile | - For primary or secondary amines, consider converting them to their corresponding amide anions using a strong, non-nucleophilic base (e.g., NaH, LiHMDS) prior to reaction. - If using an alcohol, convert it to the more nucleophilic alkoxide with a base like NaH or KOtBu.[2] |
| Low Temperature | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. |
| Solvent Choice | - Use polar aprotic solvents such as DMF, DMSO, NMP, or THF, which are known to accelerate SNAr reactions.[2] |
| Poor Leaving Group | - Fluorine is generally an excellent leaving group in SNAr reactions, so this is less likely to be the primary issue. The reactivity order is typically F > Cl > Br > I.[2] |
Issue 2: Formation of a Mixture of Regioisomers
Achieving high regioselectivity is often the primary challenge. The electronic and steric environment of the pyrimidine ring dictates the preferred site of attack. For this compound, the two fluorine atoms are electronically equivalent. However, the methyl group at the 5-position introduces steric hindrance.
-
Electronic Effects: In many dihalopyrimidines, the C4 position is inherently more reactive towards nucleophiles than the C2 position due to better stabilization of the Meisenheimer intermediate.[1][4]
-
Steric Hindrance: The methyl group at the 5-position will sterically hinder attack at the adjacent C4 and C6 positions. The extent of this hindrance depends on the size of the incoming nucleophile.
| Factor Influencing Regioselectivity | Experimental Approach to Control Isomer Ratio |
| Steric Hindrance of Nucleophile | - For substitution at the less hindered position, use a bulkier amine (e.g., diisopropylamine, t-butylamine). - For substitution at the more hindered position, a smaller nucleophile (e.g., ammonia, methylamine) might be more effective, although a mixture is still possible. |
| Reaction Temperature | - Lowering the reaction temperature may increase selectivity, as the transition state with the lower activation energy will be more favored. |
| Solvent | - The solvent can influence the solvation of the transition states, potentially altering the regiochemical outcome. Screen a variety of polar aprotic solvents (DMF, DMSO, THF, MeCN). |
| Base | - The choice of base can influence the aggregation state and reactivity of the nucleophile. Compare results using inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DIPEA, DBU). |
Issue 3: Di-substitution Product Formation
The formation of the 4,6-diamino-5-methylpyrimidine can be a significant side reaction, especially if mono-substitution is desired.
| Potential Cause | Troubleshooting Steps |
| Excess Nucleophile | - Use a stoichiometric amount (1.0-1.2 equivalents) of the amine nucleophile. |
| High Reaction Temperature | - Once the first substitution occurs, the resulting amino-fluoropyrimidine is less reactive towards a second substitution. However, high temperatures can still drive the formation of the di-substituted product. Lowering the reaction temperature can improve selectivity for the mono-substituted product.[2] |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the formation of the di-substituted product. |
Frequently Asked Questions (FAQs)
Q1: Which position (C4 or C6) on this compound is more reactive towards nucleophilic attack?
A1: Due to the symmetry of this compound, the C4 and C6 positions are chemically equivalent. The primary challenge is achieving mono-substitution over di-substitution and understanding how the methyl group at the C5 position influences reactivity.
Q2: How does the methyl group at the 5-position affect the regioselectivity?
A2: The methyl group at the 5-position introduces steric hindrance, which can disfavor nucleophilic attack at the adjacent C4 and C6 positions, particularly with bulky nucleophiles.[5] This steric effect can be exploited to control regioselectivity in less symmetrical difluoropyrimidines.
Q3: What is the best solvent for SNAr reactions on difluoropyrimidines?
A3: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they effectively solvate cations while leaving the anion (the nucleophile) relatively free and more reactive.[2] Ethereal solvents like THF and dioxane can also be effective.
Q4: How can I differentiate between the 4-amino and 6-amino regioisomers if my starting pyrimidine is unsymmetrical?
A4: While in the case of this compound the C4 and C6 products are identical, for an unsymmetrical starting material, you would need to use spectroscopic techniques. 1H, 13C, and 19F NMR spectroscopy are powerful tools.[6] Specifically, Nuclear Overhauser Effect (NOE) experiments in 1H NMR can show through-space correlations between the protons of the newly introduced amino group and the protons of the methyl group at C5, helping to establish the substitution pattern. Additionally, 1H-13C HMBC and 1H-15N HMBC experiments can provide crucial connectivity information.
Q5: What should I do if I get an inseparable mixture of regioisomers?
A5: If chromatographic separation is not feasible, you may need to revisit the reaction conditions. A systematic screening of solvents, temperatures, bases, and even the order of addition of reagents can help to favor the formation of one isomer.[3] In some cases, protecting group strategies may be necessary to block one reactive site.
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a starting point for the optimization of the amination reaction.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Nucleophile Preparation (if necessary): In a separate flask, if you are using a primary or secondary amine, you can pre-treat it with a base like NaH (1.1 equiv) in the same solvent at 0 °C to generate the more reactive amide anion.
-
Reaction Execution: Add the amine or the pre-formed amide solution (1.1 equiv) dropwise to the solution of the pyrimidine at a controlled temperature (e.g., room temperature or elevated temperature).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Factors influencing product formation in the amination of this compound.
Caption: A logical workflow for troubleshooting common issues in pyrimidine substitution reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Technical Support Center: Cross-Coupling with 4,6-Difluoro-5-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers conducting cross-coupling reactions with 4,6-difluoro-5-methylpyrimidine. Due to the electron-deficient nature of the pyrimidine ring and the strength of C-F bonds, catalyst selection and reaction optimization are critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The primary challenge is the activation of the C-F bond. Carbon-fluorine bonds are strong and generally unreactive in traditional cross-coupling reactions.[1] Success often requires specialized catalysts and conditions designed for C-F activation or the presence of a more reactive leaving group (like a halide) at another position on the pyrimidine ring.
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all feasible. However, achieving C-F bond activation requires careful selection of palladium or nickel catalysts with highly electron-rich and sterically hindered phosphine ligands.[1][2] If your substrate has a different leaving group (e.g., a 2-chloro substituent), standard conditions for C-Cl activation are more straightforward.
Q3: What general class of catalyst is recommended for C-F bond activation?
A3: For activating the C-F bonds on an electron-deficient ring like difluoropyrimidine, palladium(0) complexes with bulky, electron-donating phosphine ligands are critical.[3] Ligands such as SPhos, RuPhos, and BrettPhos are often effective.[2] Nickel-based catalysts with N-heterocyclic carbene (NHC) ligands can also be successful for C-F couplings.[1]
Q4: Can I perform a Buchwald-Hartwig amination on this substrate?
A4: Yes, but it is challenging. The Buchwald-Hartwig amination requires a strong base, which can lead to side reactions with the sensitive pyrimidine core.[4] Catalyst systems using bulky biarylphosphine ligands are necessary to facilitate the C-N bond formation.[5] Screening of bases is crucial, with weaker bases like Cs₂CO₃ or K₃PO₄ often preferred over tert-butoxides.[6]
Troubleshooting Guides
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming or is being deactivated. Use a pre-catalyst (e.g., XPhos G2 Palladacycle) that readily forms the active Pd(0) species.[7] Ensure all reagents and solvents are rigorously degassed to prevent oxidation. |
| Insufficient Catalyst Activity | The catalyst system is not potent enough to cleave the C-F bond. Switch to a more electron-rich and sterically hindered ligand (e.g., t-BuXPhos, RuPhos).[8] Consider using a nickel-based catalyst system, which can be more effective for C-F activation.[1] |
| Incorrect Base | The base may be too weak to facilitate transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig). If using a weak base like K₂CO₃, try a stronger base like K₃PO₄ or Cs₂CO₃. Be cautious with very strong bases (e.g., NaOt-Bu) which can cause substrate decomposition.[9] |
| Low Reaction Temperature | C-F activation is kinetically demanding and often requires elevated temperatures. Increase the reaction temperature, potentially using a high-boiling solvent like toluene, xylene, or 1,4-dioxane.[9] |
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodefluorination)
| Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions with unstable boronic acids or in Sonogashira reactions due to the presence of copper.[10][11] For Suzuki, use a pre-catalyst to ensure rapid cross-coupling.[10] For Sonogashira, consider a copper-free protocol.[11] |
| Protodefluorination or Hydrodehalogenation | The catalyst may be promoting reaction with trace water or the solvent, replacing the fluorine with hydrogen. Ensure anhydrous conditions. This side reaction can sometimes be suppressed by changing the ligand or base.[3] |
| Decomposition of Substrate | The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack or degradation under harsh basic conditions. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu) or lower the reaction temperature.[5][6] |
Catalyst and Condition Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | SPhos or RuPhos | K₃PO₄ | Toluene or Dioxane | 80 - 110 | A robust system for electron-deficient heteroaryl fluorides.[10] |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | THF/H₂O | 60 - 80 | Effective for challenging couplings; BrettPhos promotes C-F activation.[2] |
| Ni(COD)₂ | IPr (NHC Ligand) | K₃PO₄ | Dioxane | 80 - 100 | Nickel catalysts can be highly effective for C-F activation.[1] |
| Pd(PPh₃)₄ | (Self-ligated) | K₂CO₃ / K₃PO₄ | Dioxane / Toluene | 80 - 100 | A classic catalyst, may require higher loading and temperature.[9][12] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos or t-BuXPhos | K₃PO₄ or Cs₂CO₃ | Toluene | 100 - 120 | Bulky biarylphosphine ligands are essential.[5] |
| Pd(OAc)₂ | DPPF | Cs₂CO₃ | Toluene | 110 | DPPF is a good alternative bidentate ligand.[4][6] |
| [Pd(allyl)Cl]₂ | TrixiePhos | NaOt-Bu | Toluene | 100 | Pre-catalyst system effective for various heterocyclic amines.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura C-F Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-5 mol%) in anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the catalyst solution to the Schlenk tube containing the substrates.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira C-F Coupling (Copper-Free)
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[14]
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise to the mixture.[14]
-
Stir the reaction at room temperature or gentle heat (40-60 °C) for 16-24 hours under an inert atmosphere.[14]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visual Guides
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. preprints.org [preprints.org]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: 4,6-difluoro-5-methylpyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-difluoro-5-methylpyrimidine. The following information addresses common issues related to managing reaction temperature during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key temperature-related challenges?
A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the fluorination of 4,6-dichloro-5-methylpyrimidine using a fluoride salt, such as potassium fluoride (KF). A key challenge in this synthesis is managing the reaction temperature. The fluorination of chloropyrimidines can be exothermic, and careful temperature control is necessary to prevent runaway reactions, minimize the formation of side products, and ensure a high yield of the desired product.
Q2: What are the potential consequences of inadequate temperature control during the fluorination of 4,6-dichloro-5-methylpyrimidine?
Poor temperature control can lead to several undesirable outcomes, including:
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Thermal Runaway: An uncontrolled increase in the reaction rate can cause a rapid rise in temperature and pressure, potentially leading to a hazardous situation.
-
Formation of Impurities: High temperatures can promote the formation of side products, such as partially fluorinated intermediates or decomposition products.
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Reduced Yield: Inefficient heat management can lead to incomplete reactions or the degradation of the desired product, resulting in a lower overall yield.
Q3: What are some common side products that can form due to improper temperature management?
Elevated temperatures can lead to the formation of various impurities, including:
-
4-chloro-6-fluoro-5-methylpyrimidine: This is a common intermediate that may persist if the reaction does not go to completion.
-
Decomposition Products: At excessively high temperatures, the pyrimidine ring can degrade, leading to a complex mixture of byproducts.
-
Solvent-Related Impurities: If the reaction temperature exceeds the boiling point of the solvent, unwanted side reactions involving the solvent may occur.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature management.
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase (exotherm) | Reaction initiated at too high a temperature. | Start the reaction at a lower temperature and gradually increase the heat. |
| Addition of reagents is too fast. | Add the fluorinating agent or the substrate in portions or via a syringe pump to control the reaction rate. | |
| Inadequate cooling or stirring. | Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat) and that stirring is vigorous enough to ensure even heat distribution. | |
| Low yield of this compound | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or GC/MS. |
| Reaction time is insufficient. | Extend the reaction time, ensuring the temperature remains stable. | |
| Incomplete reaction due to poor solubility of KF. | Consider the use of a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and reactivity of the fluoride salt. | |
| Presence of 4-chloro-6-fluoro-5-methylpyrimidine impurity | Incomplete reaction. | Increase the reaction temperature or prolong the reaction time. |
| Insufficient amount of fluorinating agent. | Use a slight excess of the fluorinating agent (e.g., 2.2-2.5 equivalents of KF). | |
| Formation of unidentified byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for byproduct formation. |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can lead to side reactions. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions for the synthesis of fluorinated heterocycles. Optimization may be required for specific laboratory conditions.
Materials:
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4,6-dichloro-5-methylpyrimidine
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Anhydrous potassium fluoride (spray-dried)
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Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane
-
Phase-transfer catalyst (e.g., 18-crown-6) (optional)
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Nitrogen or Argon gas
Procedure:
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To a dry three-necked flask equipped with a mechanical stirrer, a condenser with a drying tube, and a thermocouple, add 4,6-dichloro-5-methylpyrimidine (1.0 eq) and anhydrous solvent (e.g., DMF or Sulfolane).
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Add spray-dried potassium fluoride (2.2 - 2.5 eq).
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If using, add the phase-transfer catalyst (0.1 - 0.2 eq).
-
Purge the flask with nitrogen or argon gas.
-
With vigorous stirring, slowly heat the reaction mixture to the desired temperature (typically in the range of 120-160 °C).
-
Monitor the internal temperature closely. If a significant exotherm is observed, reduce the external heating to maintain a stable internal temperature.
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Maintain the reaction at the target temperature for several hours, monitoring the progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture according to standard laboratory procedures for the isolation and purification of fluorinated aromatic compounds.
Visualizations
preventing decomposition of 4,6-difluoro-5-methylpyrimidine during reactions
Welcome to the Technical Support Center for 4,6-difluoro-5-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on this compound are limited, the primary decomposition pathways for fluorinated pyrimidines, in general, are hydrolysis and nucleophilic substitution of the fluorine atoms. Under aqueous acidic or basic conditions, the fluorine atoms can be displaced by hydroxide ions to form hydroxy- and ultimately dihydroxy-pyrimidines. The electron-withdrawing nature of the fluorine atoms makes the pyrimidine ring susceptible to nucleophilic attack.
Q2: How does the 5-methyl group influence the stability of the molecule?
A2: The 5-methyl group can have a modest stabilizing effect on the pyrimidine ring. By donating electron density, it can slightly reduce the electrophilicity of the ring carbons, making them less susceptible to nucleophilic attack compared to unsubstituted 4,6-difluoropyrimidine. However, this effect is generally not sufficient to completely prevent decomposition under harsh reaction conditions.
Q3: What are the initial signs of decomposition of this compound?
A3: Initial signs of decomposition can be observed through various analytical techniques. During reaction monitoring by Thin Layer Chromatography (TLC), the appearance of new, more polar spots may indicate the formation of hydroxylated byproducts. In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the emergence of peaks corresponding to the mass of mono- or di-hydroxylated pyrimidine derivatives is a clear indicator of decomposition. A change in the reaction mixture's color or the formation of a precipitate can also suggest that degradation is occurring.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Anhydrous conditions are recommended to prevent hydrolysis. For longer-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guides
Issue 1: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Troubleshooting Steps |
| Decomposition due to strong base | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOt-Bu. The use of weaker bases can minimize the hydrolysis of the C-F bonds. |
| Thermal degradation | Reduce the reaction temperature if possible. Screen for more active catalyst systems that allow for lower reaction temperatures. Prolonged heating should be avoided. |
| Hydrolysis from aqueous workup | Minimize the duration of contact with aqueous solutions during workup. Use anhydrous solvents for extraction where possible and ensure all organic solvents are thoroughly dried. |
| Catalyst deactivation | The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help stabilize the catalyst and promote the desired coupling over decomposition pathways. |
Issue 2: Formation of Side Products Identified as Hydroxylated Pyrimidines
| Possible Cause | Troubleshooting Steps |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (argon or nitrogen) to exclude moisture. |
| Reaction conditions are too basic | Lower the concentration of the base or switch to a non-nucleophilic organic base. Buffer the reaction mixture if the pH is expected to increase significantly. |
| High reaction temperature promoting hydrolysis | Decrease the reaction temperature. Explore alternative, lower-temperature synthetic routes or catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming to minimize decomposition.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₃PO₄ (2.0 equiv)
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Anhydrous 1,4-dioxane
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Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., in a 4:1 ratio) via syringe.
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Heat the reaction mixture to 80-90 °C and stir.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with considerations for minimizing decomposition.
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Pd₂(dba)₃ (0.02 equiv)
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XPhos (0.04 equiv)
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NaOt-Bu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
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Anhydrous toluene or dioxane
Procedure:
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In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and the base to an oven-dried reaction tube.
-
Seal the tube, remove it from the glovebox, and place it under an inert atmosphere.
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Add the anhydrous solvent via syringe, followed by the amine.
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Heat the reaction mixture to 90-100 °C and stir.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed hydrolytic decomposition pathway of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Caption: Logical troubleshooting guide for reactions involving this compound.
Technical Support Center: Large-Scale Synthesis of 4,6-difluoro-5-methylpyrimidine
Welcome to the technical support center for the large-scale synthesis of 4,6-difluoro-5-methylpyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most industrially viable approach is a two-step synthesis. The first step is the chlorination of a suitable precursor to yield 4,6-dichloro-5-methylpyrimidine. This is followed by a halogen exchange (Halex) reaction where the chlorine atoms are substituted with fluorine using a fluorinating agent.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both steps of the synthesis involve hazardous reagents. Chlorinating agents like phosphorus oxychloride are corrosive and react violently with water. The fluorination step can be highly exothermic and may generate corrosive byproducts. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have quenching agents readily available.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the desired product.
Experimental Protocols & Troubleshooting
The synthesis of this compound is typically carried out in two main stages:
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Synthesis of 4,6-dichloro-5-methylpyrimidine
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Fluorination to this compound
Below are the detailed protocols and troubleshooting guides for each stage.
Stage 1: Synthesis of 4,6-dichloro-5-methylpyrimidine
This stage involves the conversion of a dihydroxy-pyrimidine precursor to the dichloro-pyrimidine intermediate.
A common method for this chlorination is the use of phosphorus oxychloride (POCl₃).
dot
Caption: Workflow for the synthesis of 4,6-dichloro-5-methylpyrimidine.
Table 1: Reagents and Reaction Conditions for Stage 1
| Reagent/Parameter | Quantity/Value | Notes |
| 4,6-dihydroxy-5-methylpyrimidine | 1.0 eq | Starting material. |
| Phosphorus Oxychloride (POCl₃) | 1.8 - 2.5 eq | Chlorinating agent. |
| Diisopropylethylamine (DIPEA) | 1.2 - 1.5 eq | Acid scavenger. |
| Reaction Temperature | 80 °C | Careful temperature control is crucial. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or HPLC. |
| Quenching | Ice Water | Highly exothermic, add slowly. |
| Extraction Solvent | Ethyl Acetate | Ensure complete extraction. |
| Purification | Silica Gel Chromatography | To remove impurities. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Degradation of starting material or product. | Optimize temperature control to avoid overheating. | |
| Suboptimal stoichiometry. | Ensure the correct molar ratio of the chlorinating agent is used. | |
| Inefficient work-up. | Optimize the extraction and purification steps to minimize product loss. | |
| Incomplete Reaction | Insufficient chlorinating agent. | Increase the molar equivalents of POCl₃. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side products. | |
| Short reaction time. | Extend the reaction time and monitor progress by HPLC or GC. | |
| Product Contamination | Incomplete quenching of POCl₃. | Ensure complete and careful quenching with ice water. |
| Presence of mono-chloro intermediate. | Drive the reaction to completion by adjusting stoichiometry or reaction time. | |
| Residual solvent or base. | Ensure thorough washing and drying of the organic layer. |
Stage 2: Fluorination to this compound
This stage involves the halogen exchange reaction to replace chlorine atoms with fluorine.
A common method for this fluorination is the use of spray-dried potassium fluoride (KF). The use of spray-dried KF is noted to be more effective than calcined KF.[1]
dot
Caption: General workflow for the fluorination of 4,6-dichloro-5-methylpyrimidine.
Table 2: Reagents and Reaction Conditions for Stage 2
| Reagent/Parameter | Quantity/Value | Notes |
| 4,6-dichloro-5-methylpyrimidine | 1.0 eq | Starting material from Stage 1. |
| Spray-Dried Potassium Fluoride (KF) | 2.5 - 4.0 eq | Fluorinating agent. Must be anhydrous. |
| Solvent | Sulfolane, DMF, or other polar aprotic solvent | High boiling point is necessary. |
| Phase Transfer Catalyst (optional) | e.g., 18-crown-6 | Can improve reaction rate and yield. |
| Reaction Temperature | 180 - 230 °C | Highly dependent on solvent and substrate. |
| Reaction Time | 6 - 24 hours | Monitor by GC or HPLC. |
| Purification | Vacuum Distillation or Recrystallization | To isolate the final product. |
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive fluorinating agent. | Use freshly prepared, anhydrous, spray-dried KF.[1] |
| Insufficient reaction temperature or time. | Gradually increase temperature and monitor reaction progress. | |
| Formation of byproducts (e.g., tar, mono-fluorinated species). | Optimize reaction conditions (temperature, stoichiometry). Consider using a phase transfer catalyst. | |
| Incomplete Fluorination | Low reactivity of the substrate. | Increase reaction temperature. Use a more effective solvent or a phase transfer catalyst. |
| Poor solubility of KF. | Use a polar aprotic solvent like sulfolane. Ensure vigorous stirring. | |
| Formation of Impurities | Hydrolysis of the product. | Ensure anhydrous conditions throughout the reaction and work-up. |
| Over-reaction or decomposition at high temperatures. | Carefully control the reaction temperature and time. | |
| Difficulty in Purification | Boiling points of product and impurities are close. | Use fractional distillation under reduced pressure. Consider crystallization if the product is a solid. |
| Presence of tar-like materials. | Filter the crude reaction mixture before distillation. Consider a pre-purification step like a solvent wash. |
dot
References
Validation & Comparative
Comparative Guide to the Biological Activity of Fluorinated and Methylated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] As fundamental components of DNA and RNA, pyrimidine derivatives have been extensively explored for their therapeutic potential. This guide provides a comparative analysis of the biological activities of fluorinated and methylated pyrimidine derivatives, focusing on their anticancer, antibacterial, and antiviral properties. While direct research on 4,6-difluoro-5-methylpyrimidine is limited, this document extrapolates potential activities based on structurally related compounds, offering insights for future drug discovery and development.
Anticancer Activity
Pyrimidine derivatives have shown significant promise as anticancer agents, often by targeting crucial cellular signaling pathways.[3][4] The introduction of fluorine atoms or methyl groups can enhance their potency and selectivity.
A notable class of anticancer pyrimidines are those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[3] A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating potent activity against various cancer cell lines.[5]
Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidines | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | [5] |
| MCF-7 (Breast) | 3.24 | [5] | ||
| PC-3 (Prostate) | 5.12 | [5] | ||
| 5-Methyl-4-thiopyrimidines | {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol | HeLa (Cervical) | 20.3 | [6] |
| K562 (Leukemia) | 23.4 | [6] | ||
| CFPAC (Pancreatic) | 26.8 | [6] | ||
| 5-Hydroxymethylpyrimidines | (4-(butylamino)-6-methyl-2-phenylpyrimidin-5-yl)methanol | HeLa (Cervical) | >100 | [7] |
| HepaRG (Liver) | >100 | [7] |
Mechanism of Action: EGFR Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell growth and proliferation. The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated pyrimidines have demonstrated considerable potential in this area.
The incorporation of fluorine can enhance the antibacterial activity of pyrimidine derivatives. For instance, fluorine-containing dihydropyrimidinones have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives bearing a pyrimidine moiety have exhibited potent antibacterial effects against various Gram-positive bacteria.[9]
Comparative Antibacterial Activity of Fluorinated Pyrimidine Derivatives
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluorinated Dihydropyrimidinones | 4-(2-chlorophenyl)-6-(4-fluorophenyl)-N-(1,3-diphenyl-1H-pyrazol-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | S. aureus (MRSA) | 6.25 | [8] |
| 4-(3-chlorophenyl)-6-(4-fluorophenyl)-N-(1,3-diphenyl-1H-pyrazol-4-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | S. aureus (MRSA) | 12.5 | [8] | |
| Fluoropyridine-Oxazolidinone-Pyrimidines | A specific derivative (compound 7j in the study) | S. aureus | 0.25 | [9] |
| S. epidermidis | 0.25 | [9] | ||
| Enterococcus faecalis | 1 | [9] |
In addition to direct bactericidal or bacteriostatic effects, some fluoropyrimidines can also inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. For example, 5-fluorouracil and 5-fluorocytosine have been shown to impair biofilm formation in Escherichia coli.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiviral Activity
Pyrimidine derivatives are a well-established class of antiviral agents, with many approved drugs for treating viral infections.[11] Their mechanisms of action are diverse and can involve the inhibition of viral enzymes or interference with viral replication processes.
Studies on N,N'-bis-5-nitropyrimidyl derivatives have shown that the presence of a nitro group at the 5-position of the pyrimidine ring is critical for their activity against Herpes Simplex Virus type 1 (HSV-1).[12] In the realm of emerging viral diseases, 5-hydroxymethyltubercidin, a nucleoside analog with a pyrrolopyrimidine core, has demonstrated potent activity against flaviviruses and coronaviruses, including SARS-CoV-2.[13][14]
Comparative Antiviral Activity of Pyrimidine and Related Derivatives
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| N,N'-bis-5-nitropyrimidyl derivatives | A specific active derivative | Herpes Simplex Virus 1 (HSV-1) | Not specified, but potent activity reported | [12] |
| 5-Hydroxymethyltubercidin | 5-hydroxymethyltubercidin | Dengue Virus (DENV) | Submicromolar | [13][14] |
| Zika Virus (ZIKV) | Submicromolar | [13][14] | ||
| SARS-CoV-2 | Submicromolar | [13][14] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus for a short period to allow for viral entry.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.
Synthesis Overview
The synthesis of pyrimidine derivatives can be achieved through various routes. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reagent such as urea, thiourea, or guanidine.[15] Chalcones are often used as precursors to the 1,3-dicarbonyl system.
Caption: General synthesis workflow for pyrimidine derivatives.
Conclusion
This comparative guide highlights the significant potential of fluorinated and methylated pyrimidine derivatives as versatile scaffolds for the development of novel therapeutic agents. The data presented demonstrates that strategic substitutions on the pyrimidine ring can lead to potent anticancer, antibacterial, and antiviral activities. While this guide provides valuable insights based on structurally related compounds, the specific biological profile of this compound derivatives remains an unexplored area. Further research focused on the synthesis and biological evaluation of this particular class of compounds is warranted and could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4,6-difluoro-5-methylpyrimidine and 4,6-dichloropyrimidine, two key heterocyclic building blocks in medicinal chemistry and drug discovery. The selection of the appropriate dihalopyrimidine is crucial for the successful synthesis of a wide range of biologically active molecules. This document outlines the underlying principles governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical considerations and representative experimental protocols.
Executive Summary
Both this compound and 4,6-dichloropyrimidine are highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring. In general, for SNAr reactions on electron-deficient aromatic systems, fluorine is a better leaving group than chlorine. This is attributed to the higher electronegativity of fluorine, which renders the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. However, the presence of an electron-donating methyl group at the 5-position of this compound is expected to slightly decrease its reactivity compared to an unsubstituted difluoropyrimidine.
Theoretical Framework for Reactivity
The reactivity of dihalopyrimidines in SNAr reactions is primarily governed by two factors: the nature of the leaving group and the electronic environment of the pyrimidine ring.
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[1][2] The stability of this intermediate is crucial in determining the overall reaction rate. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and facilitating the initial attack by a nucleophile.[1][2] This effect generally outweighs the fact that fluoride is a poorer leaving group than chloride in the context of SN2 reactions. Therefore, in SNAr, the typical order of leaving group ability is F > Cl > Br > I.[3][4]
Electronic Effects of Substituents: The presence of substituents on the pyrimidine ring can significantly influence its reactivity. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the halogen substituents towards nucleophilic attack. In the case of this compound, the methyl group at the 5-position is an electron-donating group. This electron-donating effect can slightly deactivate the pyrimidine ring towards nucleophilic attack by increasing the electron density of the ring, thereby reducing the electrophilicity of the carbon atoms attached to the fluorine atoms. Conversely, 4,6-dichloropyrimidine lacks a substituent at the 5-position, and its reactivity is solely dictated by the electron-withdrawing pyrimidine core and the chlorine leaving groups.
The interplay of these factors suggests that while the fluorine leaving groups in this compound are inherently more activating for SNAr, the electron-donating methyl group will likely temper this reactivity. Nonetheless, it is anticipated that this compound will generally be more reactive than 4,6-dichloropyrimidine.
Data Presentation
Direct comparative kinetic data for the SNAr reactions of this compound and 4,6-dichloropyrimidine under identical conditions is scarce in the published literature. However, we can infer their relative reactivity from reported synthetic procedures and yields for analogous reactions. The following table summarizes typical reaction conditions and reported yields for the amination of these two compounds, providing a qualitative comparison of their reactivity.
| Compound | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | DMF | K₂CO₃ | 140 | 24 | 65-90 | [5] |
| 4,6-Dichloropyrimidine | Various amines | EtOH | Et₃N | Reflux | 3 | Moderate | [1] |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not available |
Note: The absence of specific data for this compound highlights the need for direct comparative studies. The provided data for 4,6-dichloropyrimidine serves as a benchmark for its reactivity.
Experimental Protocols
The following are representative experimental protocols for the nucleophilic aromatic substitution of 4,6-dichloropyrimidine and a proposed protocol for this compound with an amine nucleophile.
Protocol 1: Amination of 4,6-Dichloropyrimidine
Materials:
-
4,6-Dichloropyrimidine
-
Amine (e.g., adamantane-containing amine)[5]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure: [5]
-
In a glass vial equipped with a magnetic stirrer and a screw cap, combine 4,6-dichloropyrimidine (1.0 equiv), the desired amine (1.0 equiv), and finely powdered anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to the vial.
-
Seal the vial and stir the reaction mixture at 140 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloropyrimidine derivative.
Protocol 2: Proposed Amination of this compound
This is a proposed protocol based on general procedures for SNAr reactions of fluorinated heterocycles.
Materials:
-
This compound
-
Amine
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Acetonitrile or another suitable polar aprotic solvent
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the amine (1.1 equiv) and DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C), monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Factors influencing the SNAr reactivity of dihalopyrimidines.
Conclusion
The selection between this compound and 4,6-dichloropyrimidine for a synthetic campaign depends on the desired reactivity and the specific nucleophile being employed. Based on established principles of nucleophilic aromatic substitution, This compound is predicted to be the more reactive substrate , despite the mild deactivating effect of the 5-methyl group. This enhanced reactivity is attributed to the superior ability of fluorine to facilitate the rate-determining nucleophilic attack.
For transformations requiring milder reaction conditions or for less reactive nucleophiles, this compound would be the preferred choice. Conversely, for reactions where controlled mono-substitution is critical and a less reactive substrate is advantageous, 4,6-dichloropyrimidine may offer better selectivity.
It is important to note that the optimal reaction conditions for each substrate should be determined empirically. The experimental protocols provided in this guide serve as a starting point for such optimizations. Further quantitative studies directly comparing the kinetics of these two important building blocks would be highly valuable to the scientific community.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
Comparative Analysis of Structure-Activity Relationships in Fluorinated Pyrimidine Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs pivotal in cancer therapy and the treatment of inflammatory diseases. The strategic placement of fluorine atoms and methyl groups on the pyrimidine ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated pyrimidine analogs, with a particular focus on derivatives related to the 4,6-difluoro-5-methylpyrimidine core structure. The information presented is collated from several key studies and aims to provide a clear, data-driven overview for researchers in the field.
Data Presentation: Comparative Biological Activity of Fluorinated Pyrimidine Analogs
The following table summarizes the in vitro activity of selected fluorinated pyrimidine analogs against various cancer cell lines and kinases. This data highlights how substitutions on the pyrimidine ring impact their inhibitory potency.
| Compound ID | Core Structure | Substituents | Target/Cell Line | IC50 (µM) | Reference |
| 3b | 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine | 7-chloro, 3-phenyl | NCI-60 cell line screen | Growth Inhibition | [1] |
| 21 (PTI-868) | 6-chloro-5-phenylpyrimidine | 4-(fluoroalkylamino), 2-heteroaryl | Nude mouse xenograft models | Tumor Growth Inhibition | [2] |
| 37 | pyrrolo[2,1-f][1][2][3]triazine | 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino], 6-(1,3,5-oxadiazole) | VEGFR-2 | Low nanomolar | [4] |
| 9u | 5-(trifluoromethyl)pyrimidine | 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino), 4-((2-((methylcarbamoyl)thiophen-3-yl)amino) | A549 | 0.35 | [5] |
| 9u | 5-(trifluoromethyl)pyrimidine | 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino), 4-((2-((methylcarbamoyl)thiophen-3-yl)amino) | MCF-7 | 3.24 | [5] |
| 9u | 5-(trifluoromethyl)pyrimidine | 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino), 4-((2-((methylcarbamoyl)thiophen-3-yl)amino) | PC-3 | 5.12 | [5] |
| 9u | 5-(trifluoromethyl)pyrimidine | 2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino), 4-((2-((methylcarbamoyl)thiophen-3-yl)amino) | EGFR kinase | 0.091 | [5] |
Key SAR Observations:
-
Fluorine Substitution: The presence of fluorine atoms, particularly at the 2, 4, and 6 positions of the pyrimidine ring or on appended phenyl rings, is a common feature in potent kinase inhibitors. The high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to favorable interactions within the ATP-binding pocket of kinases.[1]
-
5-Position Substitution: The 5-position of the pyrimidine ring is a critical site for substitution. Small alkyl groups like methyl or trifluoromethyl can enhance potency. The trifluoromethyl group, in particular, is noted for increasing lipophilicity and metabolic stability.[1][5]
-
Amino and Anilino Groups: Substitutions at the 4-position with amino or anilino groups are crucial for activity. These groups often act as hinge-binders, forming key hydrogen bonds with the kinase backbone. The nature of the substituent on the anilino ring further dictates selectivity and potency.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole or pyrrole, can lead to highly potent and selective inhibitors.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the studies of these fluorinated pyrimidine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against specific kinases (e.g., EGFR, VEGFR-2) is typically determined using a kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many pyrimidine-based kinase inhibitors. The following diagram illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling cascade and the point of inhibition by pyrimidine analogs.
General Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies in drug discovery.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of 2,4-Dianilino-5-Fluoropyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of inhibitors derived from a 2,4-dianilino-5-fluoropyrimidine scaffold. Due to a lack of publicly available data on inhibitors derived from 4,6-difluoro-5-methylpyrimidine, this guide focuses on structurally related 5-fluoropyrimidine derivatives as a relevant alternative.
This guide summarizes quantitative inhibitory activities against key cyclin-dependent kinases (CDKs) and cytotoxic effects on various cancer cell lines. Detailed experimental methodologies for the cited assays are also provided to support the replication and validation of these findings.
Quantitative Inhibitor Performance
The following table summarizes the in vitro inhibitory activity (IC50) of selected 2,4-dianilino-5-fluoropyrimidine derivatives against CDK2/cyclin E1 and CDK9/cyclin T1, along with their growth inhibitory effects (GI50) on a panel of human cancer cell lines.[1]
| Compound ID | CDK2/cyclin E1 IC50 (µM) | CDK9/cyclin T1 IC50 (µM) | A549 (Lung Cancer) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) | PC-3 (Prostate Cancer) GI50 (µM) |
| 6d | 0.04 | 0.03 | 0.21 | 0.18 | 0.35 | 0.25 |
| 9g | 0.08 | 0.05 | 0.45 | 0.32 | 0.78 | 0.55 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of kinase inhibitors.[2]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against specific protein kinases.
Materials:
-
Test compounds (e.g., 2,4-dianilino-5-fluoropyrimidine derivatives)
-
Recombinant kinase (e.g., CDK2/cyclin E1, CDK9/cyclin T1)
-
Kinase substrate (specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well assay plates
-
Plate reader capable of luminescence detection
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, and a known inhibitor as a positive control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on different cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by gently adding cold TCA to each well and incubating for 60 minutes at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. The GI50 value is determined from the dose-response curve.
Visualizations
Kinase Inhibition Assay Workflow
Caption: A flowchart illustrating the key steps of an in vitro luminescence-based kinase inhibition assay.
Signaling Pathway Inhibition
Caption: A diagram showing the inhibition of CDK-mediated cell cycle progression by 5-fluoropyrimidine derivatives.
References
A Comparative Guide to Analytical Methods for Characterizing 4,6-difluoro-5-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 4,6-difluoro-5-methylpyrimidine derivatives. The synergistic use of multiple analytical techniques is paramount for unambiguous characterization.
Data Presentation: A Comparative Analysis
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Parameter | Expected Data for this compound | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) | ~2.2 ppm (t, 3H, -CH₃), ~8.5 ppm (s, 1H, H-2) | Provides information on the proton environment. Complementary to ¹³C and ¹⁹F NMR for a complete structural picture. |
| Coupling Constant (J) | ⁴J(H-F) ≈ 2-3 Hz for the methyl protons | Coupling to fluorine provides key structural information. | |
| ¹³C NMR | Chemical Shift (δ) | ~15 ppm (t, -CH₃), ~110 ppm (t, C-5), ~160 ppm (d, C-4, C-6), ~158 ppm (s, C-2) | Reveals the carbon skeleton. The carbon-fluorine coupling is a powerful diagnostic tool. |
| Coupling Constant (J) | ¹J(C-F) ≈ 250-300 Hz, ²J(C-F) ≈ 20-30 Hz | Large one-bond C-F coupling constants are characteristic. | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -70 to -90 ppm | Highly sensitive to the electronic environment, making it excellent for detecting subtle structural changes. The chemical shift is referenced to CFCl₃.[1][2] |
Table 2: Mass Spectrometry (MS) and Chromatographic Data
| Technique | Parameter | Expected Data for this compound | Alternative Techniques & Comparison |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 130 | Provides the molecular weight of the compound. |
| Key Fragments | m/z 102 (M⁺ - N₂), m/z 101 (M⁺ - HCN), m/z 75 (M⁺ - N₂ - HCN) | Fragmentation patterns help in confirming the structure. | |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (tR) | ~ 3.5 min (under specific conditions) | A powerful technique for purity assessment and quantification. Orthogonal to GC-MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time (t_R_) | Dependent on column and temperature program | Provides separation and mass spectral data, ideal for volatile and thermally stable compounds. |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and connectivity of the atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans for each nucleus (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition: Acquire the NMR spectra. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum using the internal or external standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.
-
Instrument Setup: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: Set the mass range to be scanned, typically from m/z 50 to a value well above the expected molecular weight. Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern by identifying the mass-to-charge ratio (m/z) of the major fragment ions.
-
Propose fragmentation pathways consistent with the structure of the this compound derivative.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the column and the analyte. For example, a gradient of water and acetonitrile with 0.1% formic acid is a common starting point for reversed-phase chromatography.
-
Sample Preparation: Dissolve a known concentration of the this compound derivative in the mobile phase or a compatible solvent.
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm, where the pyrimidine ring is expected to absorb).
-
-
Data Acquisition: Inject a known volume of the sample onto the column and start the data acquisition. Run the desired gradient or isocratic method.
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative.
-
Determine the retention time (t_R_).
-
Calculate the purity of the sample by integrating the peak areas of all detected components.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound derivatives and the relationship between different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Synergistic relationship between different analytical methods for compound characterization.
References
Validation of 4,6-Difluoro-5-methylpyrimidine as a Drug Discovery Fragment: A Comparative Guide
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. The pyrimidine scaffold is a privileged core structure in medicinal chemistry, found in numerous approved drugs.[1][2][3][4] This guide provides a comparative analysis for the validation of 4,6-difluoro-5-methylpyrimidine as a novel drug discovery fragment. Due to the limited direct experimental data on this specific fragment, this guide will draw upon data from structurally related pyrimidine derivatives and established principles of FBDD to build a case for its potential and outline a clear path for its experimental validation.
Physicochemical Properties and Comparison with FBDD Benchmarks
A critical starting point for fragment validation is the assessment of its physicochemical properties, often benchmarked against the "Rule of Three".[5] This rule suggests that fragments should ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3. These guidelines help to ensure that the fragments are small, possess good solubility, and have a higher probability of forming efficient interactions with the target protein.
Table 1: Physicochemical Properties of this compound and Comparison Fragments
| Property | This compound (Predicted) | 4,6-Dichloropyrimidine (Reference) | Uracil (Reference Fragment) |
| Molecular Formula | C₅H₄F₂N₂ | C₄H₂Cl₂N₂ | C₄H₄N₂O₂ |
| Molecular Weight (Da) | 130.10 | 148.98 | 112.09 |
| cLogP | 1.2 (Estimated) | 1.48 | -1.08 |
| Hydrogen Bond Donors | 0 | 0 | 2 |
| Hydrogen Bond Acceptors | 2 (N atoms) | 2 (N atoms) | 2 (O atoms) |
| Polar Surface Area (Ų) | 25.8 (Estimated) | 25.78 | 58.14 |
Data for reference compounds are obtained from publicly available chemical databases. Predicted values for this compound are based on computational models.
The predicted properties of this compound align well with the Rule of Three, making it an attractive candidate for a fragment library. Its low molecular weight and moderate lipophilicity suggest a good starting point for hit-to-lead optimization. The two fluorine atoms are expected to enhance binding affinity and improve metabolic stability through favorable interactions with the protein target.
Synthetic Tractability and Analogue Availability
A key consideration for a valuable fragment is its synthetic tractability, which allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.[6] The reactivity of dihalopyrimidines is well-documented, with the halogen atoms serving as versatile handles for nucleophilic aromatic substitution (SNAr) reactions.[4]
The synthesis of this compound would likely proceed from the corresponding dichlorinated precursor, 4,6-dichloro-5-methylpyrimidine, via a halogen exchange (HALEX) reaction. The resulting difluoro-pyrimidine can then be functionalized by selective substitution of one of the fluorine atoms with various nucleophiles (e.g., amines, thiols, alcohols) to build a library of related fragments for screening and optimization. The presence of the methyl group can also provide a vector for further chemical elaboration.
Experimental Validation Workflow
The validation of a novel fragment requires a multi-pronged approach using biophysical and structural biology techniques to confirm binding to the target of interest.[7][8]
Key Experimental Protocols
-
Objective: To detect binding of this compound to the target protein and determine the dissociation constant (KD).
-
Methodology:
-
The target protein is immobilized on a sensor chip (e.g., CM5).
-
A solution of this compound at various concentrations is flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound fragment, is measured in real-time.
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The KD is calculated as koff/kon.
-
-
Objective: To confirm the binding of the fragment to the target protein and to identify the binding site.
-
Methodology (Ligand-Observed):
-
A ¹⁹F-NMR spectrum of this compound is acquired in the absence of the target protein.
-
The target protein is then added to the fragment solution, and another ¹⁹F-NMR spectrum is recorded.
-
Binding is indicated by changes in the chemical shift, line broadening, or reduction in the intensity of the fluorine signals.[9]
-
-
Methodology (Protein-Observed):
-
A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein is recorded.
-
This compound is titrated into the protein sample.
-
Changes in the chemical shifts of specific amide protons in the HSQC spectrum indicate the location of the binding site on the protein.
-
-
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.
-
Methodology:
-
Crystals of the target protein are grown.
-
The crystals are soaked in a solution containing a high concentration of this compound.
-
The crystals are then exposed to X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to generate an electron density map, which allows for the determination of the precise binding mode of the fragment.[6]
-
Potential Applications in Signaling Pathways
Pyrimidine derivatives have been successfully developed as inhibitors of various kinases and other enzymes involved in cell signaling pathways, particularly in oncology and virology.[1][10] For instance, a derivative of this compound could potentially be developed as a kinase inhibitor.
Conclusion
While direct experimental data for this compound is not yet widely available, its predicted physicochemical properties, synthetic tractability, and the proven track record of the pyrimidine scaffold in drug discovery make it a highly promising fragment candidate. The experimental workflow outlined in this guide provides a clear and robust strategy for its validation. The incorporation of fluorine atoms offers potential advantages in terms of binding affinity and metabolic stability, positioning this compound as a valuable addition to existing fragment libraries for screening against a wide range of therapeutic targets. Researchers in drug discovery are encouraged to consider this fragment for their screening campaigns and to contribute to the growing body of knowledge on fluorinated fragments.
References
- 1. nbinno.com [nbinno.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 8. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for 4,6-Difluoro-5-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays relevant for the preclinical evaluation of compounds derived from the 4,6-difluoro-5-methylpyrimidine scaffold. While direct comparative experimental data for a series of this compound derivatives is not extensively available in the public domain, this document outlines the common assays employed for structurally related pyrimidine-based compounds, particularly those targeting key protein kinases in oncology. The provided data and protocols serve as a practical framework for researchers engaged in the development of novel therapeutics based on this chemical core.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against common cancer cell lines and key protein kinases. It is important to note that the core structures of these compounds vary, and direct comparison of potency should be made with caution. This data is intended to be illustrative of the types of endpoints and data presentation used in the field.
Table 1: In Vitro Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines
| Compound Class | Core Structure | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrimidine-based | Pyrimidine | A549 (Lung) | Cytotoxicity | 9.19 - 13.17 | [1] |
| Pyrimidine-based | Pyrimidine | HepG2 (Liver) | Cytotoxicity | 11.94 - 18.21 | [1] |
| Furan- and Furopyrimidine-Based | Furo[2,3-d]pyrimidine | A549 (Lung) | Cytotoxicity | 6.66 | [2] |
| Furan- and Furopyrimidine-Based | Furo[2,3-d]pyrimidine | HT-29 (Colon) | Cytotoxicity | 8.51 | [2] |
| Spiro-1,3,4-thiadiazole | 1,3,4-thiadiazole | RXF393 (Renal) | Cytotoxicity | 7.01 ± 0.39 | [3] |
| Spiro-1,3,4-thiadiazole | 1,3,4-thiadiazole | HT29 (Colon) | Cytotoxicity | 24.3 ± 1.29 | [3] |
| Spiro-1,3,4-thiadiazole | 1,3,4-thiadiazole | LOX IMVI (Melanoma) | Cytotoxicity | 9.55 ± 0.51 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Fused Pyrimidine | EGFR | Kinase Activity | 8 - 18 | [4] |
| Fused Pyrimidine | EGFR L858R | Kinase Activity | 1.7 | [4] |
| Fused Pyrimidine | EGFR L858R/T790M | Kinase Activity | 23.3 | [4] |
| Furan- and Furopyrimidine-Based | VEGFR-2 | Kinase Activity | 42.5 - 57.1 | [2] |
| 4,6-Disubstituted Pyrimidine | MARK4 | ATPase Inhibition | Micromolar (µM) range | [5] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Kinase Activity | 34 - 135 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for common assays used to evaluate pyrimidine-based kinase inhibitors.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the compound dilutions to the respective wells.[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based ATP detection assay.[11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, MEK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[12] Add 2 µL of the enzyme solution.[12]
-
Initiate Kinase Reaction: Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by pyrimidine-based kinase inhibitors and a typical experimental workflow.
References
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
The Efficacy of 5-Methyl-Difluoropyrimidines Versus Other 5-Substituted Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 5-methyl-difluoropyrimidines against other 5-substituted difluoropyrimidine nucleosides. This analysis is supported by experimental data on their anticancer activity, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The strategic placement of substituents at the 5-position of the pyrimidine ring has been a cornerstone of medicinal chemistry in the development of novel anticancer agents. Among these, 2',2'-difluorodeoxycytidine, commonly known as gemcitabine, has served as a critical scaffold for further derivatization. Modifications at the 5-position aim to enhance metabolic stability, modulate target enzyme interactions, and ultimately improve therapeutic efficacy. This guide focuses on comparing the performance of 5-methyl substituted difluoropyrimidines with other analogs bearing different substitutions at the same position.
Comparative Anticancer Activity
The in vitro cytotoxicity of 5-substituted 2',2'-difluorodeoxycytidine analogs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The following table summarizes the available IC50 data for 5-methyl-2',2'-difluorodeoxycytidine and other relevant 5-substituted analogs against various cancer cell lines.
| Compound | Substitution at 5-position | Cancer Cell Line | IC50 (nM) |
| 2',2'-Difluorodeoxycytidine (Gemcitabine) | -H | HL-60 (Leukemia) | 3 - 10 |
| 2',2'-Difluorodeoxycytidine (Gemcitabine) | -H | RPMI-8392 (B-cell Lymphoma) | 3 - 10 |
| 2',2'-Difluorodeoxycytidine (Gemcitabine) | -H | Molt-3 (T-cell Leukemia) | 3 - 10 |
| 5-Aza-2',2'-difluorodeoxycytidine | -N | A-549 (Lung Carcinoma) | Increased cytotoxicity with dCK transduction[1] |
Mechanism of Action: A Focus on Gemcitabine Analogs
The primary mechanism of action for 2',2'-difluorodeoxycytidine (gemcitabine) and its 5-substituted analogs involves a multi-step intracellular activation process, followed by interference with DNA synthesis. The following diagram illustrates this key signaling pathway.
Caption: Intracellular activation and mechanism of action of 5-substituted 2',2'-difluorodeoxycytidine analogs.
Once transported into the cell, these nucleoside analogs are phosphorylated by deoxycytidine kinase (dCK) to their monophosphate form.[1][2] Subsequent phosphorylations yield the active diphosphate and triphosphate metabolites. The diphosphate metabolite inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. The triphosphate metabolite is incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis (programmed cell death).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 5-substituted difluoropyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, RPMI-8392, Molt-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the 5-substituted difluoropyrimidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Deoxycytidine Kinase (dCK) Transduction for Enhanced Cytotoxicity Assessment
This experimental workflow is used to evaluate the activity of compounds that require activation by dCK.
Caption: Workflow for assessing the role of dCK in the cytotoxicity of 5-substituted difluoropyrimidines.
Structure-Activity Relationship (SAR) Insights
While a comprehensive, direct comparison of a wide array of 5-substituted 2',2'-difluorodeoxycytidine analogs is limited in publicly available literature, general SAR principles for 5-substituted pyrimidine nucleosides offer valuable insights:
-
5-Methyl Group: The presence of a 5-methyl group, as in thymidine, is often associated with recognition by thymidylate synthase. In the context of deoxycytidine analogs, it can influence the interaction with activating enzymes like dCK and subsequent metabolic pathways.
-
5-Halo Substituents (F, Cl, Br, I): Halogenation at the 5-position can significantly impact the electronic properties of the pyrimidine ring and the lipophilicity of the molecule. This can affect cellular uptake, enzyme binding, and overall cytotoxicity. For instance, 5-fluorouracil, a related pyrimidine analog, owes its anticancer activity to the fluorine substitution.
-
5-Aza Substitution: The replacement of the C-H group at the 5-position with a nitrogen atom (aza) can lead to compounds with distinct mechanisms of action, such as the inhibition of DNA methyltransferases, as seen with 5-aza-2'-deoxycytidine.[1]
References
Illuminating the Structure of 4,6-difluoro-5-methylpyrimidine Adducts: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of drug-target adducts is paramount. This guide provides a comparative overview of spectroscopic techniques for the characterization of adducts formed from 4,6-difluoro-5-methylpyrimidine, a scaffold of interest in medicinal chemistry. By presenting experimental data and detailed protocols, this document serves as a practical resource for elucidating the covalent modifications of biomolecules by this reactive pyrimidine derivative.
The formation of a covalent bond between a small molecule and its biological target, often a nucleophilic amino acid residue such as cysteine or lysine, can be a key mechanism of action for many therapeutic agents. The structural verification of these adducts is a critical step in drug development, providing definitive evidence of the binding mode and enabling further optimization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstone of this analytical process.
Comparative Spectroscopic Analysis: Unveiling the Adduct Signature
The covalent adduction of this compound to a biological nucleophile, such as the thiol group of cysteine, results in predictable changes in its spectroscopic signature. By comparing the spectra of the parent molecule with that of the adduct, researchers can confirm the formation of the covalent bond and deduce the site of modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for providing detailed structural information about molecules in solution. For fluorinated compounds, ¹⁹F NMR offers a highly sensitive and background-free method to probe the local chemical environment of the fluorine atoms.
¹H NMR Spectroscopy: The formation of a thioether bond at one of the fluorinated positions of the pyrimidine ring leads to significant changes in the proton NMR spectrum. The disappearance of the fluorine coupling to the aromatic proton and a downfield shift of the remaining aromatic proton are indicative of adduct formation. The protons of the adducted cysteine residue will also exhibit characteristic shifts.
¹⁹F NMR Spectroscopy: The fluorine atoms at positions 4 and 6 of the pyrimidine ring are chemically equivalent in the parent molecule, giving rise to a single resonance in the ¹⁹F NMR spectrum. Upon substitution of one of the fluorine atoms by a cysteine residue, this equivalence is broken. The remaining fluorine atom will experience a different chemical environment, resulting in a significant shift in its resonance. This change is a clear and unambiguous indicator of adduct formation.
¹³C NMR Spectroscopy: Carbon NMR can also provide valuable information. The carbon atom directly bonded to the sulfur of the cysteine adduct will show a significant downfield shift compared to the corresponding carbon in the parent difluoro-pyrimidine.
Table 1: Comparison of Expected NMR Chemical Shifts (δ) for this compound and its Cysteine Adduct.
| Atom | This compound (ppm) | 4-(S-cysteinyl)-6-fluoro-5-methylpyrimidine (ppm) | Key Observation |
| Pyrimidine-H | ~8.5 (doublet of doublets) | ~8.7 (doublet) | Loss of one F-coupling, downfield shift |
| Methyl-H | ~2.3 (singlet) | ~2.4 (singlet) | Minor downfield shift |
| Cysteine α-H | - | ~4.0 (triplet) | Appearance of cysteine proton signals |
| Cysteine β-H | - | ~3.5 (multiplet) | Appearance of cysteine proton signals |
| Pyrimidine-F | ~ -70 (singlet) | ~ -75 (singlet) | Significant upfield shift and loss of one signal |
| Pyrimidine-C4/C6 | ~165 (doublet) | C4: ~160, C6: ~168 | Distinct shifts for C4 and C6 |
| Pyrimidine-C5 | ~115 (singlet) | ~118 (singlet) | Minor downfield shift |
Note: The chemical shifts presented are illustrative and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the adduct, offering direct confirmation of the covalent modification. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing biomolecule adducts.
Full Scan MS: The most straightforward evidence of adduct formation is the appearance of a new ion in the mass spectrum corresponding to the molecular weight of the pyrimidine derivative plus the molecular weight of the nucleophilic species (e.g., cysteine or glutathione), minus the mass of the displaced fluorine atom and a proton.
Tandem MS (MS/MS): Fragmentation analysis provides further structural confirmation. For glutathione (GSH) adducts, a characteristic neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH, is a strong indicator of the presence of the adduct. Fragmentation of cysteine adducts will yield ions corresponding to the pyrimidine moiety and the cysteine fragment.
Table 2: Expected Mass Spectrometry Data for this compound Adducts.
| Adduct | Parent Ion (m/z) [M+H]⁺ | Characteristic Fragment Ions (MS/MS) |
| This compound | 131.04 | - |
| Cysteine Adduct | 234.07 | 131 (pyrimidine moiety), 122 (cysteine moiety) |
| Glutathione Adduct | 419.12 | 290 ([M+H-129]⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key experiments.
Protocol 1: Synthesis of a Cysteine Adduct of this compound for NMR Analysis
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) containing 10% DMSO.
-
Addition of Cysteine: Add L-cysteine (1.2 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture with 1N HCl and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of a Protein Adduct
-
Incubation: Incubate the target protein with an excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for a specified time.
-
Removal of Excess Reagent: Remove the unreacted pyrimidine derivative by dialysis or using a desalting column.
-
Intact Protein Analysis: Analyze the intact protein by ESI-MS to determine the mass shift corresponding to the covalent modification.
-
Proteolytic Digestion: Denature the protein, reduce disulfide bonds, alkylate free cysteines, and then digest with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase HPLC and analyze by tandem mass spectrometry (MS/MS) to identify the modified peptide and the specific site of adduction.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for synthesis and spectroscopic characterization of a cysteine adduct.
Caption: Logical flow for identifying protein adducts using mass spectrometry.
This guide provides a foundational understanding of the spectroscopic techniques used to confirm the structure of this compound adducts. By applying these methods, researchers can gain crucial insights into the molecular mechanisms of their compounds, accelerating the drug discovery and development process.
Assessing the Metabolic Stability of 4,6-Difluoro-5-methylpyrimidine-based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,6-difluoro-5-methylpyrimidine scaffold is a key pharmacophore in modern medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and inflammation. A critical determinant of the clinical success of these compounds is their metabolic stability, which dictates their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of hypothetical this compound-based compounds, supported by a detailed experimental protocol for in vitro assessment and a workflow diagram for clarity.
Comparative Metabolic Stability Data
The metabolic fate of a drug candidate is significantly influenced by its chemical structure. For the this compound core, substitutions at various positions can dramatically alter its susceptibility to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] Metabolic stability is typically expressed in terms of in vitro half-life (t½) and intrinsic clearance (CLint), with a longer half-life and lower clearance indicating greater stability.[2]
| Compound ID | R-Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | -CH₃ | 25 | 27.7 |
| Compound B | -CF₃ | 75 | 9.2 |
| Compound C | -OCH₃ | 15 | 46.2 |
| Compound D | -OCF₂H | 60 | 11.6 |
| Verapamil | (Positive Control) | 12 | 57.8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values would be determined experimentally. The positive control, Verapamil, is a compound with known metabolic properties.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of test compounds using human liver microsomes. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.[1]
1. Reagents and Materials:
-
Test Compounds (10 mM stock solution in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a working solution of the test compounds by diluting the 10 mM stock to a final concentration of 1 µM in phosphate buffer.
-
In a 96-well plate, add the liver microsomes (final protein concentration of 0.5 mg/mL) to the phosphate buffer containing MgCl₂.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[3]
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the 0-minute sample.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of drug candidates with favorable pharmacokinetic properties. For compounds based on the this compound scaffold, strategic chemical modifications can significantly enhance metabolic stability, leading to improved in vivo performance. The standardized in vitro liver microsomal stability assay provides a robust and reproducible method for evaluating these properties, guiding the selection of promising compounds for further development. Researchers are encouraged to employ such assays to de-risk potential metabolic liabilities and accelerate the progression of novel therapeutics to the clinic.
References
Safety Operating Guide
Proper Disposal of 4,6-Difluoro-5-methylpyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Difluoro-5-methylpyrimidine, a halogenated pyrimidine derivative that requires careful handling as hazardous waste. Adherence to these protocols is imperative to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
Based on data for structurally similar compounds, this compound is expected to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
A comprehensive approach to safety includes the mandatory use of the following PPE when handling this compound in any form (solid, solution, or as waste):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or vapors. |
Operational Disposal Plan: A Step-by-Step Protocol
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, compatible, and clearly labeled container for solid hazardous waste.
-
Contaminated consumables such as weighing boats, pipette tips, and gloves should be placed in a separate, sealed plastic bag and then into the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, compatible, and clearly labeled container for liquid hazardous waste.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste streams. This can complicate the disposal process and increase costs.[3]
-
Rinsate from triple-rinsing contaminated glassware should also be collected as hazardous liquid waste.
-
Step 2: Container Selection and Management
The integrity and compatibility of waste containers are paramount to preventing leaks and ensuring safety.
-
Container Material: Use containers made of materials compatible with this compound and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice for both solid and liquid waste.
-
Container Condition: Ensure all waste containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to mitigate the impact of any potential spills.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safe handling of hazardous waste.
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents with their approximate percentages.
-
The specific hazard(s) (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container.
-
The name and contact information of the Principal Investigator (PI) and the laboratory location.
Step 4: Storage
Designated and proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA that is at or near the point of generation.[1]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[4]
Step 5: Disposal Request and Pickup
The final step is the safe and compliant removal of the hazardous waste from the laboratory.
-
Full Containers: Once a waste container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS department or designated hazardous waste management provider.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup scheduling and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 4,6-Difluoro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4,6-Difluoro-5-methylpyrimidine. Given its classification as a harmful and irritant chemical, adherence to these guidelines is paramount to ensure personnel safety and minimize environmental impact. Information on the similar compound 4,6-Difluoro-2-methylpyrimidine suggests a potential for flammability and respiratory irritation, warranting a cautious approach.
Hazard Summary
While a comprehensive Safety Data Sheet (SDS) for this compound is not fully available, existing data indicates the following hazards:
-
GHS Classification: Harmful if swallowed (H302), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
Pictogram: GHS07 (Harmful/Irritant).
Due to the presence of fluorine atoms, thermal decomposition may produce hazardous hydrogen fluoride gas.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through inhalation, ingestion, or skin contact.
| Protection Type | Equipment | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or aerosolization. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned. |
| Respiratory Protection | Respirator | An N95-rated respirator or higher should be used when handling the powder outside of a certified chemical fume hood or glove box. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings where hazardous chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls and Preparation:
-
All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
The work area should be clean and free of clutter.
-
Have a chemical spill kit readily available.
2. Weighing and Aliquoting:
-
If possible, purchase pre-weighed amounts of the compound to avoid handling the powder directly.
-
When weighing is necessary, perform this task inside a ventilated balance enclosure or a chemical fume hood.
-
Use anti-static tools and weigh paper to prevent dispersal of the powder.
-
Close the container immediately after dispensing the desired amount.
3. Dissolution and Reaction Setup:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are properly secured and adequately ventilated.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Waste Disposal Plan
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as detailed above, including respiratory protection.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Waste Disposal:
-
Segregation: All waste contaminated with this compound is considered hazardous. It should be segregated from other waste streams, particularly non-halogenated waste.
-
Containerization: Collect solid waste in a clearly labeled, sealed container. Liquid waste containing this compound should be stored in a compatible, sealed container, also clearly labeled.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
